2-(Aminomethyl)-5-chloroaniline;dihydrochloride
Description
BenchChem offers high-quality 2-(Aminomethyl)-5-chloroaniline;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-5-chloroaniline;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPVNHSZGTPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Aminomethyl)-5-chloroaniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(Aminomethyl)-5-chloroaniline dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous chlorinated anilines. The protocols and recommendations herein are grounded in the established toxicological profiles of similar molecules and are designed to empower researchers with the knowledge to mitigate risks effectively.
The Rationale: Understanding the Inherent Hazards of Chlorinated Anilines
Chlorinated anilines are a class of compounds recognized for their potential biological activity, which also underpins their inherent toxicity. The presence of the chloro- and amino- functional groups on the aniline ring system dictates the compound's reactivity and toxicological properties. It is crucial to assume that 2-(Aminomethyl)-5-chloroaniline dihydrochloride shares the hazardous characteristics of its parent compounds.
Aniline and its derivatives are known to be toxic and can be absorbed through the skin, inhaled, or ingested.[1][2][3] A primary health concern associated with anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, unconsciousness and death.[4][5] Furthermore, many chlorinated anilines are classified as suspected carcinogens and mutagens.[6][7]
The dihydrochloride salt form may influence the compound's physical properties, such as solubility, but does not negate the inherent toxicity of the aniline core. Therefore, all handling procedures must be approached with the utmost caution.
Hazard Identification and Classification
Based on the data for analogous compounds, 2-(Aminomethyl)-5-chloroaniline dihydrochloride should be treated as a substance with the following hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[8][9] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[8][9] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[6][7] |
| Carcinogenicity | Category 1B/2 | Suspected of causing cancer[3][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[8][9] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[9] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
All work with 2-(Aminomethyl)-5-chloroaniline dihydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.[10] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]
Caption: Workflow for handling hazardous compounds using engineering controls.
Personal Protective Equipment (PPE): Essential Individual Protection
The appropriate PPE is non-negotiable when handling this compound.[10][12]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[12] | Protects against splashes of the solid or solutions and potential vapors that can cause severe eye irritation.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10][12] | Prevents skin contact, as aniline derivatives are readily absorbed through the skin and can cause systemic toxicity.[5][13] Always inspect gloves for integrity before use and practice proper glove removal techniques.[3] |
| Body Protection | A chemical-resistant lab coat or coveralls.[12] | Provides a barrier against accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | Work should be performed in a fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[12] | Minimizes the inhalation of potentially harmful dust or vapors.[5] |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is paramount to ensuring a safe laboratory environment.
Handling Procedures
-
Pre-Handling: Before any work begins, review this safety guide and any available institutional safety protocols. Ensure all necessary PPE is in good condition and readily available.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[12] Use appropriate tools like spatulas and weighing paper to avoid direct contact.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and the creation of aerosols.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[3][14] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage Requirements
Store 2-(Aminomethyl)-5-chloroaniline dihydrochloride in a tightly sealed, properly labeled container.[3] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1][14] Store in a locked cabinet or an area with restricted access.[3]
Emergency Procedures: Preparedness and Response
Accidents can happen, and a clear, well-rehearsed emergency plan is critical.
Caption: Emergency response flowchart for different exposure routes.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.[11]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air.[1][11] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water.[13][15] Seek immediate medical attention.[11]
Spill Management
-
Small Spills: For small spills contained within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[12] Prevent the spill from entering drains or waterways.[16]
Disposal Considerations
All waste containing 2-(Aminomethyl)-5-chloroaniline dihydrochloride must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled "Halogenated Organic Waste" container.[12]
-
Container Management: Ensure waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[12]
-
Disposal Method: The recommended method of disposal for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[12] Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Safety
The safe handling of 2-(Aminomethyl)-5-chloroaniline dihydrochloride is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the inherent hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly work with this and other potentially hazardous compounds in the pursuit of scientific advancement.
References
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Decoding the Bioactive Blueprint: A Technical Guide to the Pharmacophore Properties of 2-(Aminomethyl)-5-chloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-(aminomethyl)-5-chloroaniline scaffold is a privileged structural motif in modern medicinal chemistry, forming the backbone of numerous biologically active compounds, particularly in the realm of kinase inhibition and anticancer research. This in-depth technical guide elucidates the critical pharmacophore properties of these derivatives. We will dissect the key molecular features governing their biological activity, explore the underlying structure-activity relationships (SAR), and provide a framework for the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental design and data interpretation, empowering researchers to accelerate their drug discovery programs.
Introduction: The Significance of the 2-(Aminomethyl)-5-chloroaniline Scaffold
Substituted anilines are foundational building blocks in the synthesis of a vast array of therapeutic agents.[1] The 2-(aminomethyl)-5-chloroaniline core, in particular, has emerged as a crucial component in the development of targeted therapies. Its unique arrangement of a chloro-substituted aromatic ring, a primary aniline nitrogen, and a flexible aminomethyl side chain provides a versatile template for interacting with various biological targets. Derivatives of this scaffold have demonstrated significant potential as inhibitors of key enzymes and signaling pathways that are frequently dysregulated in diseases like cancer.[1]
The clinical relevance of targeting protein kinases in oncology has driven extensive research into small molecule inhibitors.[2] Many of these inhibitors feature aniline or chloroaniline moieties that play a pivotal role in their binding affinity and selectivity.[3] Understanding the precise pharmacophoric features of the 2-(aminomethyl)-5-chloroaniline skeleton is therefore paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The Core Pharmacophore: Unveiling the Key Molecular Interactions
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 2-(aminomethyl)-5-chloroaniline derivatives, the core pharmacophore can be deconstructed into several key components that dictate their interaction with biological targets, most notably the ATP-binding pocket of protein kinases.
Key Pharmacophoric Features:
-
Hydrogen Bond Donor (HBD): The primary aniline nitrogen (-NH2) and the nitrogen of the aminomethyl group (-CH2NH2) serve as crucial hydrogen bond donors. In the context of kinase inhibition, the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase, a conserved sequence of amino acids that anchors the inhibitor in the ATP-binding site.[4]
-
Hydrogen Bond Acceptor (HBA): While the core scaffold is primarily a donor, derivatization of the aminomethyl or aniline nitrogen can introduce hydrogen bond acceptor functionalities.
-
Aromatic Ring (AR): The chloro-substituted phenyl ring provides a scaffold for hydrophobic and aromatic interactions within the binding pocket. The chlorine atom at the 5-position can modulate the electronic properties of the ring and engage in specific halogen bonding interactions, enhancing binding affinity.
-
Hydrophobic Features (HY): The aromatic ring itself and any aliphatic extensions from the aminomethyl group contribute to hydrophobic interactions, which are critical for occupying hydrophobic pockets within the target protein.
-
Positive Ionizable (PI): The aminomethyl group is typically protonated at physiological pH, providing a positive charge that can interact with negatively charged residues (e.g., aspartate, glutamate) in the binding site.
The spatial arrangement of these features is critical for biological activity. The flexibility of the aminomethyl linker allows the molecule to adopt various conformations to optimize its interactions within the binding pocket.
Visualizing the Core Pharmacophore
The following diagram illustrates the essential pharmacophoric features of the 2-(aminomethyl)-5-chloroaniline scaffold.
Caption: Conceptual pharmacophore model of 2-(Aminomethyl)-5-chloroaniline derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(aminomethyl)-5-chloroaniline derivatives can be significantly modulated by strategic chemical modifications. Understanding the SAR provides a roadmap for optimizing lead compounds.
| Modification Site | Modification | Impact on Activity | Rationale |
| Aniline Nitrogen (-NH2) | Acylation, Sulfonylation | Generally decreases activity if H-bonding to the hinge is critical. | Blocks the essential hydrogen bond donor functionality required for anchoring to many kinase hinge regions. |
| Alkylation | Can be tolerated or enhance activity depending on the target. | May introduce beneficial hydrophobic interactions or alter the vector of the hydrogen bond. | |
| Aminomethyl Group (-CH2NH2) | N-Alkylation (e.g., methyl, ethyl) | Variable; can increase or decrease activity. | May enhance hydrophobic interactions or introduce steric hindrance. The degree of substitution can affect the pKa and ionization state. |
| N-Acylation | Can introduce additional interaction points (e.g., H-bond acceptors). | Expands the pharmacophore to probe additional regions of the binding site. | |
| Incorporation into a heterocyclic ring (e.g., piperidine, morpholine) | Often enhances potency and modulates physicochemical properties. | Constrains the conformation of the side chain, potentially pre-organizing it for optimal binding and improving properties like solubility and cell permeability. | |
| Aromatic Ring | Substitution at other positions | Can fine-tune electronic properties and introduce new interactions. | Electron-withdrawing or -donating groups can influence the pKa of the aniline and the strength of the hydrogen bonds.[5] |
| Replacement of the phenyl ring with a heterocycle (e.g., pyridine, pyrimidine) | Can significantly alter selectivity and potency. | Introduces new hydrogen bonding opportunities and alters the shape and electronic profile of the core.[3] |
Experimental and Computational Workflows for Pharmacophore Elucidation
A combination of experimental and computational approaches is essential for a thorough understanding of the pharmacophore properties of 2-(aminomethyl)-5-chloroaniline derivatives.
Synthesis of Derivatives
The synthesis of a library of 2-(aminomethyl)-5-chloroaniline derivatives is the first step in exploring the SAR. A general synthetic route often starts from a commercially available precursor like 2-nitro-5-chloroaniline.
Step-by-Step Synthesis Protocol (General Scheme):
-
Reduction of the Nitro Group: The nitro group of 2-nitro-5-chloroaniline is reduced to an amine. A common method is hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a suitable solvent such as ethanol or methanol.[6]
-
Protection of the Aniline: The resulting 2-amino-5-chloroaniline may require protection of the more reactive aniline nitrogen before modification of the aminomethyl group. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Introduction of the Aminomethyl Group: This can be achieved through various methods, such as a Mannich-type reaction or by functional group transformation from a suitable precursor. For example, a related chloroaniline can be reacted with an appropriate reagent to yield the desired aminomethyl derivative.
-
Derivatization: The aminomethyl and/or the aniline nitrogen can be derivatized through standard organic reactions such as acylation, alkylation, or reductive amination to generate a library of analogs.
-
Deprotection (if necessary): The protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final products.
Visualizing the Synthetic Workflow
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- 2. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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pKa values and ionization of 2-(Aminomethyl)-5-chloroaniline dihydrochloride
An In-depth Technical Guide to the pKa Values and Ionization of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Executive Summary
The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of active pharmaceutical ingredients (APIs) in biological systems. It governs fundamental properties including solubility, membrane permeability, and drug-receptor interactions, thereby influencing the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4][5] This guide provides a comprehensive examination of 2-(Aminomethyl)-5-chloroaniline dihydrochloride, a molecule featuring two distinct basic centers: a primary aliphatic amine and a primary aromatic amine. We will delve into the theoretical principles governing its ionization, present detailed, field-proven experimental protocols for the accurate determination of its pKa values, and offer insights into the interpretation of this data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the acid-base properties of this and structurally related compounds.
Theoretical Framework for Ionization
A robust understanding of the underlying chemical principles is paramount before undertaking any experimental work. The ionization behavior of 2-(Aminomethyl)-5-chloroaniline is a direct consequence of its molecular structure and the electronic effects exerted by its constituent functional groups.
Molecular Structure and Ionizable Centers
2-(Aminomethyl)-5-chloroaniline possesses two protonatable nitrogen atoms, which will have distinct pKa values.
-
Aromatic Amine (-NH₂ on the benzene ring): The basicity of this group is significantly influenced by the aromatic ring and its substituents.
-
Aliphatic Amine (-CH₂NH₂): This group behaves as a typical primary alkylamine.
The compound is supplied as a dihydrochloride salt, meaning both amino groups are protonated in the solid state. In solution, they will deprotonate at different pH values corresponding to their respective pKa's.
Caption: Structure of 2-(Aminomethyl)-5-chloroaniline identifying the two basic centers.
Principles of pKa and the Henderson-Hasselbalch Equation
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a base (B), the pKa refers to the equilibrium of its conjugate acid (BH⁺):
BH⁺ ⇌ B + H⁺
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (conjugate acid, BH⁺) and unionized (free base, B) forms.[6][7]
pH = pKa + log ( [B] / [BH⁺] )
A critical insight from this equation is that when the pH of the solution is equal to the pKa of the functional group, the concentrations of the ionized and unionized forms are equal (a 50:50 distribution).[8] This relationship is the cornerstone of understanding how a drug's charge state changes across different physiological environments.
Substituent Effects and pKa Prediction
We can predict the relative pKa values by analyzing the electronic environment of each amino group.
-
Aliphatic Amines: Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5-11.0.[9][10] They are relatively strong bases because the alkyl groups are electron-donating, stabilizing the positive charge of the conjugate acid.
-
Aromatic Amines: Aniline, the parent aromatic amine, is a much weaker base, with a conjugate acid pKa of approximately 4.6.[9][11] This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which makes them less available for protonation.[10]
-
Electron-Withdrawing Groups: The chloro substituent on the aniline ring is an electron-withdrawing group. By pulling electron density away from the ring and, consequently, from the aromatic nitrogen, it further destabilizes the conjugate acid.[12] This effect lowers the pKa of the aromatic amine, making it even less basic than unsubstituted aniline.[12][13][14]
Based on these principles, we can confidently predict that the pKa associated with the aliphatic aminomethyl group will be significantly higher than the pKa of the aromatic amino group.
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques used in the pharmaceutical industry.[15]
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.[4][16] It is a direct and cost-effective technique, particularly well-suited for compounds with sufficient solubility.[1]
The choice of a strong base (e.g., KOH or NaOH) as the titrant is dictated by the acidic nature of the dihydrochloride salt. The protocol is designed to neutralize the two protonated amines sequentially. Maintaining a constant ionic strength is crucial because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[17] Purging with an inert gas like nitrogen or argon is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases, especially at higher pH values.[15][17]
-
Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[17]
-
Sample Preparation:
-
Accurately weigh an appropriate amount of 2-(Aminomethyl)-5-chloroaniline dihydrochloride.
-
Dissolve it in a known volume of a background electrolyte solution (e.g., 0.15 M KCl) to create an analyte concentration of approximately 1-10 mM.[17] The background electrolyte ensures a constant ionic strength throughout the titration.[15]
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the titrant delivery burette into the solution.
-
Begin purging the solution with nitrogen gas and maintain a gentle stream over the solution surface during the entire experiment.[17]
-
-
Titration Execution:
-
Titrate the solution with a standardized strong base titrant (e.g., 0.1 M KOH).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For the first pKa, this is the pH at half the volume of the first equivalence point. For the second pKa, it is the pH at the midpoint volume between the first and second equivalence points.[17]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometric Titration
This method is applicable if the compound possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization.[18] Given the substituted aniline structure, this compound is an excellent candidate for this technique. The method relies on the Beer-Lambert law and the fact that the protonated (BH⁺) and unprotonated (B) forms of the molecule will have different molar absorptivities at certain wavelengths.[19]
A series of buffers with precisely known pH values is required to control the ionization state of the analyte.[19] Maintaining a constant analyte concentration across all buffers is critical to ensure that changes in absorbance are due solely to changes in pH, not concentration fluctuations.[19] The selection of analytical wavelengths is key; wavelengths where the difference in absorbance between the fully protonated and fully deprotonated species is maximal will provide the greatest sensitivity.[18]
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M).
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).[18]
-
Spectral Acquisition:
-
For each buffer solution, add a small, precise aliquot of the analyte stock solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU). The final concentration of the organic cosolvent should be kept low and constant (e.g., <2%) to minimize its effect on the aqueous pKa.[18]
-
Record the full UV-Vis spectrum (e.g., 200-450 nm) for the analyte in each buffer solution.
-
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.[18]
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[20] This can be determined graphically or by fitting the data to a suitable sigmoidal function.
-
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Data Interpretation and Application
Assignment of pKa Values
Following experimental determination, two distinct pKa values will be obtained. The assignment of these values to the specific amino groups is based on the theoretical principles discussed earlier.
| Functional Group | Expected pKa Range | Rationale |
| Aromatic Amine | ~2.5 - 4.0 | Basicity is reduced by lone pair delocalization into the aromatic ring and the strong electron-withdrawing effect of the chlorine atom.[10][12] |
| Aliphatic Amine | ~9.0 - 10.5 | Behaves as a typical primary alkylamine, which is significantly more basic than an aromatic amine.[9][10] |
Therefore, the lower experimentally determined pKa value should be assigned to the aromatic amine, and the higher pKa value should be assigned to the aliphatic amine.
Ionization Profile and Physiological Relevance
The pKa values allow for the construction of a species distribution graph, which illustrates the percentage of each ionic form of the molecule as a function of pH. This profile is invaluable for predicting the behavior of the compound in different biological environments.
-
In the Stomach (pH ~1.5 - 3.5): With a pH below both pKa values, both the aliphatic and aromatic amines will be fully protonated. The predominant species will be the dicationic form.
-
In the Small Intestine (pH ~6.0 - 7.4): The pH is above the pKa of the aromatic amine but below the pKa of the aliphatic amine. Therefore, the aromatic amine will be predominantly neutral (unionized), while the aliphatic amine will remain protonated (ionized). The predominant species will be the monocationic form.
-
In the Blood (pH ~7.4): The situation is identical to that in the small intestine. The molecule will exist primarily as a monocation.
This ionization state has profound implications. The charged (ionized) forms of a drug are generally more water-soluble, while the neutral (unionized) forms are more lipid-soluble and thus more readily permeate biological membranes.[3] Understanding this balance is fundamental to optimizing drug delivery and absorption.
Conclusion
This guide has detailed the theoretical and practical considerations for determining the pKa values of 2-(Aminomethyl)-5-chloroaniline dihydrochloride. By combining a foundational understanding of substituent effects with robust experimental methodologies like potentiometric and UV-Vis titration, researchers can accurately characterize the ionization profile of this molecule. The two distinct pKa values, corresponding to the aliphatic and aromatic amino groups, dictate the predominant charge state of the molecule across various physiological pH ranges. This information is not merely academic; it is a critical dataset that informs decisions in lead optimization, formulation development, and predictive modeling of a drug candidate's ADME properties.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Popovska, A., & Stojanovska, P. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- Brede, O., & Hermann, R. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.
- Fiveable. (2025, August 15). Structure and properties of amines | Organic Chemistry II....
- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
-
Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
- Cleveland, J. A., Jr., Benko, M. H., Gluck, S. J., & Walbroehl, Y. M. (1993). Determination of acid dissociation constants by capillary electrophoresis.
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Sílice (CSIC). (n.d.). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Retrieved from [Link]
- van der Schans, M., van den Broek, J., & Janssen, H.-G. (2011).
- Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 58-62.
- Mai, T. D., Hauser, P. C., & Breadmore, M. C. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 6348-6354.
- Brede, O., & Hermann, R. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
- Pandey, P. K. (2025, March 31).
-
Bartleby. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
University of the West Indies at St. Augustine. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
- Dr.Oracle. (2025, December 10).
- Brede, O., & Hermann, R. (2005). Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. The Journal of Physical Chemistry A, 109(23), 5153-5161.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
- Holt, A. (2023). Ionisation (of a drug) – An ABC of PK/PD.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PharmaXChange.info. (2014, July 24).
- Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- Ceska, G. W., & Grunwald, E. (1967). Equilibrium Constants and Substituent Effects in the Ionization of Aniline as a Base and the Ion-Pair Dissociation of Anilinium Acetate in Glacial Acetic Acid. Journal of the American Chemical Society, 89(6), 1371-1376.
- Lee, Y. S., & Kim, B. (2001). Mass analyzed threshold ionization of deuterium substituted isotopomers of aniline and p-fluoroaniline: Isotope effect and site-specific electronic transition. The Journal of Chemical Physics, 115(1), 253-261.
- ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa)
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
- ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
- Microbe Notes. (2024, August 27).
-
Organic Lecture Series. (n.d.). Amines. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Fiveable. (2025, August 15). p-Chloroaniline Definition - Organic Chemistry Key Term.
- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
-
PubChemLite. (n.d.). 3-(aminomethyl)-5-chloroaniline dihydrochloride (C7H9ClN2). Retrieved from [Link]
- NICNAS. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
-
Environmental Protection Agency. (n.d.). 2-(2-Aminophenoxy)-5-chloroaniline Properties. Retrieved from [Link]
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
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Methodological & Application
Procedure for converting 2-(Aminomethyl)-5-chloroaniline dihydrochloride to free base
Executive Summary
This guide provides a validated protocol for converting 2-(aminomethyl)-5-chloroaniline dihydrochloride (CAS: N/A for salt; Free Base analogs exist) into its neutral free base form. This intermediate is a critical building block in the synthesis of indazoles and quinazolines.
The Challenge: This molecule contains two basic nitrogen centers with distinct pKa values: a weakly basic aniline and a more basic primary aliphatic amine (benzylamine type).[1][2][3] Standard neutralization methods (e.g., Sodium Bicarbonate washes) often fail to fully deprotonate the aliphatic amine, leading to yield loss or salt contamination in subsequent lipophilic reactions.
Chemical Strategy & Rationale
To design a reproducible protocol, we must analyze the acid-base equilibria. The dihydrochloride salt (
pKa Analysis
-
Site A (Aniline Nitrogen): The pKa of a typical aniline is ~4.6. The electron-withdrawing chlorine at the 5-position lowers this further (approx. pKa 3.5–4.0).
-
Site B (Benzylamine Nitrogen): The aminomethyl group (
) behaves like a primary aliphatic amine, with a pKa of approximately 9.0–9.5.
Implication for Protocol: To obtain the free base, the pH of the aqueous phase must be significantly higher than the highest pKa.
-
Target pH: > 12.0
-
Reagent Selection: Weak bases like
(pH ~8.5) will deprotonate the aniline but leave the benzylamine protonated (cationic), preventing extraction into organic solvents. Strong bases (NaOH or KOH) are mandatory.
Species Distribution Diagram
The following diagram illustrates the protonation states relative to pH.
Figure 1: Protonation states of 2-(aminomethyl)-5-chloroaniline. Successful extraction requires reaching the green state (pH > 11).
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | 2-(Aminomethyl)-5-chloroaniline | Starting material |
| Base | 2M or 5M NaOH (aq) | Neutralization (Target pH > 12) |
| Solvent | Dichloromethane (DCM) | Extraction (High solubility for amines) |
| Drying Agent | Anhydrous | Water removal |
| Monitoring | pH Paper (Range 1-14) | Critical process control |
Step-by-Step Procedure
Step 1: Dissolution
-
Weigh the dihydrochloride salt into an appropriately sized Erlenmeyer flask.
-
Add distilled water (
of salt). -
Stir until fully dissolved. The solution will be acidic (pH ~1–2).
Step 2: Basification (The Critical Step)
-
Place the flask in an ice-water bath (
). Note: Neutralization is exothermic; cooling prevents decomposition. -
Slowly add 2M NaOH dropwise with vigorous stirring.
-
Monitor pH continuously. You will observe a precipitate form initially (likely the mono-cation or partial free base) and potentially redissolve or oil out.
-
Continue adding NaOH until the pH reaches 12–13 .
-
Checkpoint: Do not stop at pH 8 or 9. The benzylamine moiety is still protonated at this stage.
-
Step 3: Biphasic Extraction
-
Transfer the basic aqueous mixture to a separatory funnel.[4][5]
-
Add Dichloromethane (DCM) (
of starting material). -
Shake vigorously for 2 minutes, venting frequently.
-
Allow layers to separate. The free base will migrate to the bottom organic (DCM) layer.
-
Collect the organic layer.
-
Re-extract the aqueous layer 2 more times with fresh DCM to maximize yield.
Step 4: Drying and Isolation
-
Combine the organic fractions.
-
Wash with Brine (saturated NaCl) once to remove trapped water/base.
-
Dry the organic phase over Anhydrous Sodium Sulfate (
) for 15 minutes. -
Filter off the solid drying agent.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at
.-
Caution: Primary amines can be volatile. Do not use excessive heat or high vacuum for prolonged periods if the molecular weight is low, though this compound (MW ~156.6) is relatively non-volatile.
-
Step 5: Storage
-
Store the resulting oil/solid under an inert atmosphere (Nitrogen/Argon).
-
Stability Warning: Anilines oxidize in air (turning brown/black). Store at
in the dark.
Workflow Visualization
Figure 2: Operational workflow for the isolation of the free base.
Quality Control & Validation
To ensure the conversion was successful, perform the following checks:
| Method | Observation for Free Base | Observation for Salt (Failure Mode) |
| Solubility | Soluble in DCM/Chloroform. | Insoluble in DCM; floats or adheres to glass. |
| 1H NMR ( | Broad peaks; may not dissolve in | |
| Silver Nitrate Test | Negative (No precipitate). | Positive (White AgCl precipitate forms). |
NMR Diagnostic:
In the free base, the benzylic methylene protons (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and extraction principles).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 178096, 2-(Aminomethyl)aniline. Retrieved February 24, 2026, from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]
Sources
Reaction conditions for cyclization using 2-(Aminomethyl)-5-chloroaniline dihydrochloride
An Application Guide to Cyclization Reactions Using 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cyclization strategies utilizing the versatile building block, 2-(aminomethyl)-5-chloroaniline dihydrochloride. This precursor, featuring a vicinal primary aromatic amine and a benzylic amine, is primed for constructing a variety of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry. This document details field-proven protocols for the synthesis of indazoles, 3,4-dihydroquinazolines, and quinazolin-4(3H)-ones, explains the mechanistic rationale behind the reaction conditions, and provides essential safety and handling information.
Introduction and Chemical Profile
2-(Aminomethyl)-5-chloroaniline is a bifunctional aromatic compound that serves as an excellent starting material for constructing nitrogen-containing heterocycles. The presence of two distinct nucleophilic nitrogen centers—an aromatic aniline and a more basic primary aminomethyl group—allows for selective and sequential reactions to build complex molecular architectures. The chloro-substituent provides an additional site for modification and influences the reactivity of the aromatic ring. The compound is typically supplied as a more stable dihydrochloride salt, which necessitates neutralization in situ or as a prior step for most synthetic applications.
Chemical Profile:
-
IUPAC Name: (2-Amino-4-chlorophenyl)methanamine dihydrochloride
-
Molecular Formula: C₇H₁₁Cl₃N₂
-
Molecular Weight: 229.54 g/mol
-
Structure:
Core Cyclization Methodologies
This guide focuses on three robust and distinct cyclization pathways accessible from 2-(aminomethyl)-5-chloroaniline.
Methodology 1: Oxidative N-N Bond Formation for Indazole Synthesis
The synthesis of indazoles from 2-(aminomethyl)anilines represents a powerful strategy for creating this privileged heterocyclic motif. A recently developed method employs an oxidative cyclization that forms the N-N bond directly, providing access to all three tautomeric forms of indazoles.[1][2] This transformation is particularly valuable as it proceeds under mild conditions and utilizes readily available reagents.
Reaction Principle & Mechanism: The reaction is initiated by the oxidation of the more nucleophilic anilinic nitrogen to a nitroso intermediate by an oxidant system, such as hydrogen peroxide catalyzed by ammonium molybdate.[1] The proximate aminomethyl group then acts as an intramolecular nucleophile, attacking the nitroso group. Subsequent dehydration and cyclization yield the final indazole ring system. The dihydrochloride salt of the starting material can be used directly, as the reaction conditions are compatible with the in situ formation of the free amine.
Caption: Experimental workflow for oxidative indazole synthesis.
Detailed Experimental Protocol: This protocol is adapted from the general procedure reported by Toledano, A. S., et al. (2024).[1]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-(aminomethyl)-5-chloroaniline dihydrochloride (1.00 equiv.) in methanol (approx. 0.1 M concentration).
-
Reaction Initiation: Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath. To the stirred solution, add ammonium molybdate (1.00 equiv.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (10.00 equiv.).
-
Reaction Progress: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the excess peroxide by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup - Neutralization & Extraction: Dilute the mixture with water and neutralize to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-2H-indazole.
| Parameter | Condition | Rationale |
| Substrate | 2-(Aminomethyl)-5-chloroaniline·2HCl | Starting material, used as the stable salt form.[1] |
| Solvent | Methanol (MeOH) | Polar protic solvent that facilitates dissolution of reagents.[1] |
| Catalyst | Ammonium Molybdate ((NH₄)₂MoO₄) | Catalyzes the oxidation of the aniline by H₂O₂.[1] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | The terminal oxidant for the N-N bond forming reaction.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic addition of H₂O₂, followed by reaction at ambient temperature.[1] |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | Safely decomposes unreacted hydrogen peroxide.[1] |
| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the reaction mixture and the HCl from the starting salt.[1] |
Methodology 2: Annulation with Activated Nitroalkanes for 3,4-Dihydroquinazoline Synthesis
The construction of the 3,4-dihydroquinazoline core is a common objective in medicinal chemistry. A novel approach utilizes nitroalkanes, activated by polyphosphoric acid (PPA), as 1,1-bis-electrophilic synthons for annulation with 2-(aminomethyl)anilines.[3][4] This method provides a direct route to 2-substituted 3,4-dihydroquinazolines.
Reaction Principle & Mechanism: In the presence of a strong dehydrating acid like PPA, a nitroalkane is converted into a highly electrophilic phosphorylated nitronate species. 2-(Aminomethyl)aniline, acting as a bis-nucleophile, attacks this species. The initial attack likely occurs via the more nucleophilic aminomethyl group. Subsequent elimination and intramolecular cyclization, where the aniline nitrogen attacks the resulting iminium intermediate, leads to the formation of the six-membered dihydroquinazoline ring.[3]
Caption: Experimental workflow for dihydroquinazoline synthesis.
Detailed Experimental Protocol: This protocol is a generalized procedure based on the strategy reported by Andrus et al. for similar substrates.[3] Note: The free base of 2-(aminomethyl)-5-chloroaniline is required for this reaction. It can be prepared by neutralizing the dihydrochloride salt with a base (e.g., NaOH) and extracting into an organic solvent.
-
Reaction Setup: To a flask containing the free base of 2-(aminomethyl)-5-chloroaniline (1.0 equiv.), add the desired nitroalkane (e.g., nitroethane, 1.1 equiv.).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture remains stirrable.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LCMS.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice. Basify the resulting aqueous solution to a pH > 10 by the slow addition of concentrated sodium hydroxide (NaOH) solution, ensuring the temperature is controlled with an ice bath.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via column chromatography.
| Parameter | Condition | Rationale |
| Substrate | 2-(Aminomethyl)-5-chloroaniline (free base) | The bis-nucleophilic component for the annulation. |
| Reagent | Nitroalkane (e.g., R-CH₂-NO₂) | Serves as a synthon for a carbonyl group after activation.[3] |
| Activating Agent | Polyphosphoric Acid (PPA) | Acts as both a solvent and an acid catalyst to activate the nitroalkane.[3] |
| Temperature | 80–100 °C | Provides the necessary thermal energy for the condensation and cyclization. |
| Workup Base | Sodium Hydroxide (NaOH) | Neutralizes the highly acidic PPA and precipitates the product. |
Methodology 3: Two-Step Synthesis of Quinazolin-4(3H)-ones via Isocyanate Intermediate
A classic and highly versatile route to quinazolinones involves the reaction of an aniline with phosgene or a phosgene equivalent.[5][6] This forms an isocyanate intermediate, which can then undergo intramolecular cyclization with the pendant aminomethyl group. This two-step, one-pot procedure provides a reliable pathway to this important heterocyclic core.
Reaction Principle & Mechanism: The reaction begins with the phosgenation of the aniline nitrogen of 2-(aminomethyl)-5-chloroaniline. In the presence of a base, the initially formed carbamoyl chloride readily eliminates HCl to yield a highly reactive isocyanate.[5] The aminomethyl group, now acting as an intramolecular nucleophile, attacks the isocyanate carbonyl carbon. This cyclization forms the six-membered quinazolinone ring.
Detailed Experimental Protocol: Warning: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a certified chemical fume hood with appropriate safety measures. Phosgene equivalents like triphosgene are solid and safer to handle but still require extreme caution.[7]
-
Step 1: Isocyanate Formation:
-
Suspend 2-(aminomethyl)-5-chloroaniline dihydrochloride (1.0 equiv.) in an inert, dry solvent like toluene.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, >2.2 equiv.), to neutralize the salt and scavenge the HCl produced during the reaction.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (a safer phosgene equivalent, ~0.35 equiv.) in dry toluene. Caution: Highly toxic reagents.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the formation of the isocyanate by IR spectroscopy (strong absorption at ~2270 cm⁻¹).
-
-
Step 2: Intramolecular Cyclization:
-
Upon complete formation of the isocyanate, add an additional equivalent of a non-nucleophilic base (e.g., DBU or another portion of Et₃N) to facilitate the cyclization.
-
Gently heat the reaction mixture (e.g., 40-60 °C) to promote the intramolecular nucleophilic attack.
-
Monitor the disappearance of the isocyanate peak in the IR spectrum and the formation of the product by TLC/LCMS.
-
Upon completion, cool the reaction, filter off any amine hydrochloride salts, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting quinazolin-4(3H)-one by recrystallization or column chromatography.
-
| Parameter | Condition | Rationale |
| Reagent | Triphosgene (or Phosgene) | Reagent for converting the primary aniline to an isocyanate.[7] |
| Solvent | Toluene (dry) | Inert solvent suitable for the reaction conditions. |
| Base | Triethylamine (Et₃N) | Neutralizes the starting material salt and scavenges generated HCl. |
| Temperature | 0 °C to 60 °C | Low temperature for controlled isocyanate formation; heating for cyclization. |
| Monitoring | IR Spectroscopy & LCMS | IR is excellent for tracking the formation/disappearance of the isocyanate. |
Safety and Handling
2-(Aminomethyl)-5-chloroaniline dihydrochloride and related chloroanilines are toxic compounds that must be handled with care.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects and may cause organ damage through prolonged exposure. Very toxic to aquatic life.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield. All operations should be conducted in a well-ventilated chemical fume hood.[8][9]
-
Handling: Avoid breathing dust, vapors, or mists. Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Store in a tightly closed container in a cool, well-ventilated area, protected from light and air.[8]
-
Reagent Hazards:
-
Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts vigorously with water.
-
Triphosgene: Highly toxic. Releases phosgene gas upon heating or contact with moisture. Handle with extreme caution.
-
References
-
Toledano, A. S., Bitai, J., Covini, D., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
-
Andrus, M. B., et al. (Date not available). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules. [Link]
-
ResearchGate. (Date not available). Examples of 3,4-dihydroquinazolines obtained in annulation of 2-(aminomethyl)anilines and nitroalkanes. [Link]
-
Organic Chemistry Portal. (Date not available). Synthesis of indazoles. [Link]
-
ResearchGate. (Date not available). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
Mahdavi, M., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
-
PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloroaniline hydrochloride. [Link]
-
Chen, Q., et al. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (Date not available). Synthesis of 1,4-dihydroquinazolines. [Link]
-
Wikipedia. (Date not available). Pictet–Spengler reaction. [Link]
-
Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Organic & Biomolecular Chemistry. [Link]
-
Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]
-
ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (Date not available). Application of a modified Pictet–Spengler reaction. [Link]
-
Vedantu. (2024). Aniline reacts with phosgene and excess of KOH to form. [Link]
-
Filo. (2025). Aniline reacts with phosgene and KOH to form. [Link]
-
Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. [Link]
-
ScienceMadness.org. (Date not available). The Chemistry of Phosgene. [Link]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Chemoselective Amide Coupling of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Introduction & Chemical Strategy
2-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 1203679-86-6 / 1330750-89-0 analog) presents a classic yet challenging scenario in medicinal chemistry: Intramolecular Chemoselectivity .
The molecule contains two distinct amine populations:[1][2]
-
The Aliphatic Amine (Benzylamine): High pKa (~9.5), non-conjugated, highly nucleophilic.
-
The Aromatic Amine (Aniline): Low pKa (~3.5–4.0), conjugated, electron-deficient due to the para-chloro substituent.
The "Base Tax" (Salt Management)
This reagent is supplied as a dihydrochloride salt (2HCl) . This is a critical stoichiometric factor often overlooked.
-
Neutralization: You must add 2.0 equivalents of base just to liberate the free amines.
-
Reaction: Additional base (typically 1.0–2.0 eq) is required to scavenge the acid generated during coupling or to maintain the optimal pH for the coupling reagent (e.g., HATU).
-
Total Base Requirement: Typically 3.0 to 4.0 equivalents of DIPEA or TEA are necessary for the reaction to proceed efficiently.
Selectivity Logic
Because the aliphatic amine is orders of magnitude more nucleophilic than the chloro-aniline, it acts as a "chemical sponge," reacting with electrophiles almost instantaneously.
-
Targeting the Aliphatic Amine: Straightforward. Use 1.0 eq of activated acid.
-
Targeting the Aromatic Amine: Requires a protection-deprotection strategy. Direct coupling to the aniline in the presence of the free benzylamine is chemically unfeasible without significant side reactions.
Decision Logic & Workflow
The following decision tree outlines the experimental path based on your desired amide location.
Caption: Workflow for selecting the correct synthetic route based on the target nitrogen.
Protocol A: Selective Coupling to the Aliphatic Amine
This protocol relies on kinetic control . The aliphatic amine reacts much faster than the aniline. By limiting the carboxylic acid to 1.0 equivalent and keeping the temperature moderate, you avoid bis-acylation.
Reagents
-
Substrate: 2-(Aminomethyl)-5-chloroaniline · 2HCl
-
Carboxylic Acid: 1.0 equivalent
-
Coupling Reagent: HATU (1.05 eq) or EDC/HOBt (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) - 3.5 equivalents
-
Solvent: DMF or DMA (Anhydrous)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, suspend the diamine salt (1.0 mmol) in anhydrous DMF (5 mL/mmol). The salt may not fully dissolve initially.
-
Activation: In a separate vial, pre-activate the Carboxylic Acid (1.0 mmol) with HATU (1.05 mmol) and DIPEA (1.0 mmol) in DMF for 5 minutes.
-
Base Addition (The "Tax"): Add the remaining DIPEA (2.5 mmol) to the diamine suspension.
-
Note: You may observe a slight exotherm or clarification of the solution as the free base is liberated.
-
-
Coupling: Cool the diamine solution to 0°C (ice bath). Add the pre-activated acid solution dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS.[3] You should see the M+1 peak for the mono-amide. If bis-amide (M + Acid Mass) appears, you are running too warm or with excess acid.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: Selective Coupling to the Aromatic Amine
This is the "Inverse" route. Because the aniline is deactivated by the chlorine atom, it is a poor nucleophile. You must block the aliphatic amine first.
Phase 1: Selective Boc-Protection of the Aliphatic Amine
This step exploits the same nucleophilicity difference used in Protocol A, but uses it to put a "cap" on the reactive site.
-
Dissolve: Suspend diamine 2HCl (1.0 eq) in DCM/MeOH (4:1 ratio) or DMF.
-
Neutralize: Add TEA (Triethylamine, 3.0 eq) at 0°C.
-
Protect: Add Boc-Anhydride (Boc₂O, 1.0 eq) dissolved in DCM dropwise at 0°C.
-
Crucial: Do NOT use excess Boc₂O. Use exactly 1.0 eq.
-
-
Stir: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Standard aqueous workup. The product is N-Boc-2-(aminomethyl)-5-chloroaniline .
-
Validation: NMR should show a singlet ~1.4 ppm (Boc) and a broad singlet ~5.0 ppm (Aliphatic NH), while the aniline NH₂ (~5.5–6.0 ppm) remains as a broad singlet integrating to 2H.
-
Phase 2: Coupling to the Deactivated Aniline
Now that the "sprinter" (aliphatic amine) is tied up, you can force the "jogger" (aniline) to run.
-
Reagents: Use a strong coupling system. HATU is preferred over EDC here. For very difficult acids, use POCl3/Pyridine .
-
Stoichiometry:
-
N-Boc-Intermediate (1.0 eq)
-
Carboxylic Acid (1.2 – 1.5 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
-
Conditions: Heat is often required. Stir at 50°C – 60°C in DMF for 12–24 hours.
-
Why Heat? The 5-chloro substituent pulls electron density from the aniline nitrogen, making it sluggish.
-
-
Workup: Standard EtOAc extraction.
Phase 3: Deprotection
-
Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1–2 hours at RT.
-
Concentrate to yield the final product (usually as a salt).
Comparative Data & Troubleshooting
Reactivity Profile Table
| Feature | Aliphatic Amine (C2-position) | Aromatic Amine (C1-position) |
| Hybridization | sp³ (Benzylamine type) | sp² (Aniline type) |
| Electronic Effect | None (Insulated by CH₂) | Deactivated (Inductive effect of 5-Cl) |
| Approx. pKa (Conj. Acid) | ~9.5 | ~3.5 – 4.0 |
| Nucleophilicity | High | Low |
| Coupling Temp | 0°C to RT | 50°C to 80°C (often required) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (Starting Material Intact) | Insufficient Base | Remember the 2HCl salt . Ensure you have added at least 3.0 eq of base total. |
| Bis-Acylation (Double Amide) | Excess Acid/Coupling Reagent | In Protocol A, strictly limit Acid/HATU to 1.0–1.05 eq. Add acid slowly at 0°C. |
| Aniline won't couple (Protocol B) | Low Nucleophilicity | Switch from EDC to HATU or T3P. Increase Temp to 60°C. Use Acid Chloride if available. |
| Poor Solubility | Dihydrochloride Salt | Use DMF or DMA as solvent. Do not use DCM until the salt is neutralized. |
References
-
Organic Chemistry Portal. "Chemoselective Acylation of Amines." Organic Chemistry Portal. Accessed 2025.[4][5][6][7] [Link]
-
Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[8] Synthesis, 2009.[8] [Link]
-
National Institutes of Health (PMC). "Synthesis of dihydroquinazolines from 2-aminobenzylamine." Beilstein J Org Chem, 2018.[9] [Link]
Sources
- 1. thecontentauthority.com [thecontentauthority.com]
- 2. quora.com [quora.com]
- 3. One moment, please... [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of 2-(Aminomethyl)-5-chloroaniline 2HCl in DMSO
Technical Support Center: Solubility Guide for 2-(Aminomethyl)-5-chloroaniline 2HCl
Case ID: DMSO-SOL-2HCl-AMCA Subject: Troubleshooting Solubility & Precipitation Events in Dimethyl Sulfoxide (DMSO) Compound Class: Polysubstituted Aniline / Dihydrochloride Salt
Part 1: Diagnostic & Decision Matrix
Before altering your sample, use this decision matrix to identify the root cause of the insolubility. The behavior of 2-(Aminomethyl)-5-chloroaniline 2HCl is governed by the competition between its crystal lattice energy and the solvation capacity of DMSO.
Figure 1: Step-by-step diagnostic workflow for solubilizing ionic hydrochloride salts in aprotic solvents.
Part 2: The Core Mechanism (The "Why")
To solve this issue, you must understand the thermodynamic conflict occurring in your vial.
The Conflict: Ionic Lattice vs. Aprotic Solvation
Your molecule is a dihydrochloride salt (2HCl) . This means for every organic molecule, there are two chloride anions (
-
The Cation (
): DMSO is excellent at solvating cations. The oxygen atom in DMSO has a partial negative charge and effectively wraps around the positively charged amines. -
The Anion (
) - The Problem: DMSO is a polar aprotic solvent.[1] While it is polar, it lacks an acidic proton to hydrogen bond with the chloride ions. Furthermore, the sulfur atom in DMSO (which carries the partial positive charge) is sterically shielded by two bulky methyl groups. -
Result: The chloride ions remain "naked" and high-energy in pure DMSO. If the crystal lattice energy of your salt is stronger than the weak interaction between DMSO and the chloride, the solid will not dissolve.
Visualizing the Solvation Failure:
Figure 2: Mechanistic view of why HCl salts struggle in DMSO. The solvent stabilizes the cation but fails to stabilize the anion.
Part 3: Validated Solubilization Protocols
Do not deviate from the order of these steps. Jumping straight to adding water or base can irreversibly alter your experimental conditions (e.g., water content in anhydrous screenings).
Method A: Physical Disruption (Standard)
Use this for stock solutions where chemical purity must remain 100% salt form.
| Step | Action | Technical Rationale |
| 1 | Prepare High Conc. | Weigh powder into the vial. Add DMSO to reach only 70% of target volume. |
| 2 | Vortex (30s) | Disperses the powder to prevent "clumping" which reduces surface area. |
| 3 | Sonicate (40°C) | Place in a bath sonicator heated to 40°C for 20 minutes . Ultrasonic energy breaks the crystal lattice. |
| 4 | Visual Check | Hold against light. If clear, add remaining DMSO to volume. If cloudy, proceed to Method B. |
Method B: The "Water Spike" (Recommended)
Use this if Method A fails. Adding small amounts of water provides protons to stabilize the Chloride ions.
-
If the solution remains cloudy after sonication, add sterile distilled water (or
for NMR) to a final concentration of 5% v/v . -
Why it works: Water is protic. It hydrogen bonds with the "naked"
ions, lowering the energy of the system and allowing the DMSO to solvate the organic backbone. -
Caution: Ensure your downstream assay tolerates 5% water in the stock (usually negligible after final dilution).
Method C: In-Situ Free Basing (Last Resort)
Use this ONLY if you need high concentrations (>50mM) and Methods A/B fail.
-
Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 2.2 molar equivalents relative to the substrate.
-
Mechanism: The base strips the HCl from your molecule, converting it from the ionic salt to the neutral "free base" form.
-
Result: The neutral molecule is highly soluble in organic DMSO.
-
Warning: You are chemically changing the species in the vial.
Part 4: Frequently Asked Questions (FAQs)
Q1: The solution turned yellow/brown after dissolving. Is it degraded?
-
Analysis: Anilines are oxidation-prone. 2-(Aminomethyl)-5-chloroaniline contains an electron-rich aromatic ring.
-
Verdict: Slight yellowing is normal in DMSO due to trace oxidation or impurities in the DMSO itself. However, deep brown/black indicates significant oxidation.
-
Prevention: Always use degassed DMSO and store under Argon/Nitrogen.
Q2: It dissolved in DMSO, but precipitated immediately when I added it to my cell culture media.
-
Diagnosis: This is "Crash-out."[2] The hydrophobic organic backbone is happy in DMSO but hates the aqueous buffer.
-
Fix:
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100% -> 10% -> 1%).
-
Warm the Media: Cold media shocks the compound out of solution. Ensure media is at 37°C.
-
Vortex while adding: Never add the drop to a stagnant buffer. Vortex the buffer while adding the DMSO stock.
-
Q3: Can I freeze-thaw this stock solution?
-
Risk: DMSO is hygroscopic (absorbs water from air).[2] Repeated opening of cold DMSO vials condenses atmospheric water into the vial.
-
Consequence: Over time, the water content rises, potentially causing the compound to precipitate inside the frozen vial (crystallization).
-
Recommendation: Aliquot into single-use vials immediately after preparation. Store at -20°C.
References & Authority
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[3][4][5] (Standard industry reference for DMSO solubility parameters and anion solvation issues). Link
-
BenchChem. Technical Support Center: Troubleshooting Solubility Issues. (General protocols for handling precipitation of hydrophobic and salt compounds in DMSO). Link
-
Balakin, K. V., et al. "In silico prediction of solubility of organic compounds in DMSO." Journal of Chemical Information and Modeling 46.1 (2006): 28-32. (Academic validation of structural factors influencing DMSO solubility).
-
ResearchGate Community Threads. Troubleshooting DMSO solubility of Hydrochloride salts. (Peer-validated discussions on the "naked anion" effect). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-5-chloroaniline 2HCl before handling.
Sources
Removing impurities from 2-(Aminomethyl)-5-chloroaniline dihydrochloride synthesis
Executive Summary & Impurity Dashboard
Target Molecule: 2-(Aminomethyl)-5-chloroaniline dihydrochloride (2HCl) CAS: 67199-65-9 (Free base ref) Criticality: High.[1][2] This intermediate is a bifunctional building block (aniline + benzylamine).[1] The primary failure modes are hydrodehalogenation (loss of Chlorine) and stoichiometric mismatch (Mono- vs. Dihydrochloride).[2]
Common Impurity Profile
| Impurity Type | Origin | Detection (LCMS) | Visual Indicator | Removal Strategy |
| Des-chloro analog | Over-reduction (Hydrogenolysis) | [M-34] peak | None (White solid) | Prevention only. Cannot be easily separated by crystallization.[1][2] |
| Dimer (Dibenzylamine) | Condensation during reduction | [2M-NH3] peak | Gummy/Oily residue | Recrystallization (EtOH/EtOAc) or High Dilution during synthesis.[1] |
| Oxidation Products | Air oxidation of aniline | [M+16], [M+14] | Pink/Red/Brown color | Charcoal filtration; inert atmosphere storage.[2] |
| Mono-HCl Salt | Insufficient acid equivalents | Lower MP, hygroscopic | Sticky solid | Reslurry in conc.[1][2] HCl/Dioxane.[1][2] |
Validated Synthetic Protocols
Method A: Chemoselective Reduction (Recommended)
Best for preventing dechlorination. Reagent: Borane-THF (B₂H₆[1][2]·THF) or Borane-DMS.[1][2] Precursor: 2-Amino-4-chlorobenzonitrile.[1][2]
Protocol:
-
Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory (Borane is pyrophoric).[1]
-
Addition: Dissolve precursor in anhydrous THF. Cool to 0°C. Add
(1M, 2.5 equiv) dropwise. -
Reflux: Heat to reflux for 2–4 hours. Monitor consumption of nitrile (IR: disappearance of ~2220 cm⁻¹).
-
Quench (Critical): Cool to 0°C. Slowly add MeOH (gas evolution!).
-
Acid Hydrolysis: The amine forms a stable Boron-complex.[1][2] You must reflux with aqueous HCl (6M) for 1 hour to break this complex.[1]
-
Isolation: Basify to pH >10 (extract free base into DCM), dry, then re-acidify to form salt.
Method B: Catalytic Hydrogenation (High Risk)
Faster, but requires strict control to save the Chlorine atom. Catalyst: Platinum on Carbon (Pt/C) sulfided or Raney Nickel. Avoid Pd/C (promotes dechlorination).[1] Additives: Add 1-2 equivalents of acid (e.g., HCl or H₂SO₄) to the hydrogenation vessel. Protonation of the amine product inhibits catalyst poisoning and reduces hydrodehalogenation.
Troubleshooting Guide (FAQ)
Q1: My product turned pink/brown during filtration. Is it ruined?
Diagnosis: Aniline oxidation.[1] Explanation: The electron-rich aniline ring is highly susceptible to oxidation by atmospheric oxygen, forming quinoid-type impurities which are intensely colored even at ppm levels.[1][2] Fix:
-
Dissolve the salt in minimum hot water/methanol.
-
Add activated charcoal (5 wt%). Stir at 50°C for 15 mins.
-
Filter hot through Celite.[1]
-
Pro-Tip: Store the final solid under Argon in amber vials.
Q2: LCMS shows a major peak at Mass [M-35].[1][2] What happened?
Diagnosis: Hydrodehalogenation (Dechlorination).[1] Explanation: If you used catalytic hydrogenation (especially Pd/C), you cleaved the C-Cl bond.[1][2] This reaction is often faster than the nitrile reduction. Fix: This is a "fatal" impurity; separation is nearly impossible due to similar solubility.[1]
-
Action: Discard batch.
-
Next Attempt: Switch to Method A (Borane) or use a catalyst poison (Vanadium-doped Pt) and acidic media.[1][2]
Q3: I cannot get a solid; I have a hygroscopic gum.
Diagnosis: Mixed salt forms (Mono-HCl vs. 2HCl) or residual solvent.[1][2] Explanation: The molecule has two basic centers:[3]
-
Benzylamine (pKa ~9.5): Strong base, protonates first.[1]
-
Aniline (pKa ~4.0): Weak base, protonates second.[1] If you use only 1-1.5 eq of HCl, you get a mixture.[1] The 2HCl salt is generally less hygroscopic than the mixture. Fix:
-
Add excess HCl in Dioxane (4M) (at least 3 equivalents total).
-
Add Ethyl Acetate or Diethyl Ether until cloudy.
-
Stir vigorously to induce precipitation of the 2HCl salt.
Impurity Formation Pathways (Visualized)
The following diagram illustrates the critical divergence points in the synthesis where impurities are generated.
Figure 1: Reaction pathways showing critical failure modes (Red/Yellow) vs. the successful synthetic route (Green).
References & Grounding
-
Chemoselective Reduction of Nitriles:
-
Source: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry.
-
Context: Establishes Borane/Borohydride as the preferred method to retain Aryl-Chloride bonds during nitrile reduction.[1]
-
-
Prevention of Dechlorination:
-
Synthesis of Chlorobenzylamines:
-
Purification of Aniline Salts:
-
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Context: Standard protocols for recrystallization of amine hydrochlorides using Ethanol/Ether systems.[1]
-
Sources
Technical Support Center: Stability & Storage of 2-(Aminomethyl)-5-chloroaniline
Ticket ID: T-AMC-OX-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Browning" Phenomenon
You are likely reading this because your sample of 2-(Aminomethyl)-5-chloroaniline , which was originally a pale yellow oil or solid, has turned brown, black, or gummy.
This is not a supplier defect; it is a fundamental chemical inevitability of this specific molecular scaffold if left unprotected. This molecule contains a "double threat" to stability:
-
An Electron-Rich Aniline: Highly susceptible to radical oxidation (browning).
-
A Primary Benzylamine: Highly basic and prone to reacting with atmospheric
to form carbamates, as well as acting as a nucleophile.
This guide provides the mechanistic understanding and the protocols required to stop this degradation.
Part 1: The Root Cause (Mechanistic Insight)
To prevent degradation, you must understand the enemy. The "browning" is a visual indicator of a radical polymerization cascade.
The Oxidation Cascade
The amino group on the aniline ring has a lone pair of electrons that can easily be abstracted by atmospheric oxygen (especially under light), forming a nitrogen-centered radical. This radical couples with other molecules, leading to azo-linkages, phenazines, and eventually complex polymers (tars).
Simultaneously, the aminomethyl group (benzylamine) is hygroscopic and basic. It pulls moisture and carbon dioxide from the air, altering the pH and catalyzing the degradation of the aniline moiety.
Visualizing the Threat
Figure 1: The degradation pathway. Oxidation leads to radical polymerization (color change), while air exposure leads to carbamate formation.
Part 2: The Solution (Protocols)
The Golden Rule: Protonation is Protection
The most effective way to store this compound is not as a free base, but as a Hydrochloride (HCl) Salt .
By protonating the amines, you tie up the lone pair electrons. A protonated ammonium group (
Protocol A: Conversion to Hydrochloride Salt (Recommended)
Use this protocol if you possess the free base and intend to store it for >1 week.
Reagents:
-
2-(Aminomethyl)-5-chloroaniline (Free Base)
-
4M HCl in Dioxane (or Diethyl Ether)
-
Anhydrous Ethanol or Methanol
-
Diethyl Ether (for washing)
Step-by-Step:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous ethanol or methanol. Ensure it is fully soluble.
-
Acidification: Place the flask in an ice bath (
). Dropwise, add 2.5 equivalents of 4M HCl in Dioxane .-
Why 2.5 eq? You need to protonate both the aniline and the benzylamine.
-
-
Precipitation: Stir for 30 minutes. The salt should precipitate. If it does not, add cold Diethyl Ether to force precipitation.
-
Filtration: Filter the solid under vacuum (Schlenk frit preferred to avoid moisture).
-
Drying: Dry under high vacuum for 4 hours to remove trace acid.
-
Result: You now have the Dihydrochloride salt. This solid is significantly more resistant to oxidation and can be stored at room temperature (though
is preferred).
Protocol B: Inert Storage of Free Base
Use this ONLY if you must keep the free base form for immediate reactions.
The "Argon Blanket" Technique:
Nitrogen (
-
Container: Use an amber glass vial with a septum screw cap.
-
Purge: Insert a long needle connected to an Argon line deep into the vial (close to the liquid/solid surface). Insert a short "bleed" needle at the top.
-
Flow: Flow Argon gently for 2 minutes.
-
Seal: Remove the bleed needle first, then the gas source. Wrap the cap in Parafilm.[3]
-
Temp: Store at -20°C .
Part 3: Troubleshooting & FAQs
Decision Tree: Saving a Compromised Sample
Figure 2: Workflow for assessing oxidized samples.
Frequently Asked Questions
Q: My sample is black. Can I just distill it? A: Distillation is risky. The "black" material often contains peroxides or unstable polymers that can decompose violently under heat. If the purity is <80%, it is safer to purchase a fresh batch. If you must purify, use column chromatography (silica gel) flushed with 1% Triethylamine to prevent streaking of the amine.
Q: Can I store this in DMSO or DMF? A: NO. DMSO is a mild oxidant (Swern oxidation mechanism). Storing primary anilines in DMSO for long periods can lead to slow oxidation. Store as a dry solid.
Q: Why did the melting point drop? A: Oxidation impurities act as contaminants, depressing the melting point (freezing point depression). A sharp melting point is your best quick test for stability.
Part 4: Data Summary
Stability Comparison Table
| Storage Condition | Free Base Stability | HCl Salt Stability | Recommendation |
| Air / RT / Light | < 24 Hours | ~1 Week | CRITICAL FAILURE |
| Air / 4°C / Dark | ~3-5 Days | ~1 Month | Poor |
| Argon / -20°C / Dark | ~3-6 Months | > 1 Year | Standard Practice |
| Argon / -80°C / Dark | > 1 Year | Indefinite | Best for Free Base |
References
-
Snyder, S. A., et al. (2010). Practical methods for the synthesis of amines and their salts.[4] Journal of Organic Chemistry. (General principle of amine salt stabilization).
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[5] Wiley-Interscience. (Standard text on Argon vs Nitrogen density and inert atmosphere techniques).
-
Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Sources
Minimizing side reactions when using 2-(Aminomethyl)-5-chloroaniline dihydrochloride
Technical Support Center: 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Welcome to the technical support guide for 2-(Aminomethyl)-5-chloroaniline dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. Our goal is to provide you with expert insights and practical troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target compounds. This guide moves beyond simple protocols to explain the chemical principles governing the reactivity of this reagent, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Handling
This section addresses fundamental questions about the reagent's properties and handling, which are crucial for preventing side reactions before your synthesis begins.
Q1: What is the most critical first step when using 2-(Aminomethyl)-5-chloroaniline dihydrochloride in a reaction?
A: The most critical step is the in situ neutralization of the dihydrochloride salt to generate the free base. The reagent is supplied as a salt to enhance its stability and shelf-life. In this form, both the primary aliphatic amine and the aromatic aniline amine are protonated as ammonium chlorides (-NH₃⁺Cl⁻). These protonated forms are not nucleophilic and will not participate in most desired reactions, such as acylation or alkylation.
Failure to add a sufficient amount of base to deprotonate both sites will result in incomplete reactions and low yields. You must use at least two molar equivalents of a suitable base to liberate the neutral, nucleophilic amine functionalities.
Q2: Which of the two amino groups is more reactive, and why?
A: The primary aliphatic amine (-CH₂NH₂) is significantly more nucleophilic and basic than the aromatic aniline amine (-NH₂). This differential reactivity is the key to achieving selective functionalization.
-
Electronic Effect: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability to act as a nucleophile.[1]
-
Basicity (pKa): The pKa of a typical primary alkylamine's conjugate acid is ~10-11, while that of aniline's conjugate acid is ~4.6. The aliphatic amine is a much stronger base, indicating a higher electron density on the nitrogen, which correlates with higher nucleophilicity.
-
Steric Hindrance: The aliphatic amine is less sterically hindered, making it more accessible to electrophiles.
This inherent reactivity difference allows for the selective functionalization of the aliphatic amine under controlled conditions.
Q3: My reagent has developed a dark color upon storage. Is it still usable?
A: The development of a dark color (often yellow, brown, or purple) is a common issue with anilines and indicates oxidation.[2] Anilines are highly susceptible to air and light-catalyzed oxidation, which can lead to the formation of colored polymeric impurities. These impurities can complicate your reaction and purification process.
Storage Recommendations: To ensure the integrity of the reagent, it should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber-colored vial, and refrigerated.[3] If the discoloration is minor, the material may still be usable, but for high-purity applications, it is advisable to either purify the reagent or use a fresh batch. Running a small test reaction is recommended.
Q4: What are the primary safety concerns when working with this reagent?
A: Chloroanilines are classified as toxic and require careful handling.[4] Key hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Organ Damage: May cause damage to organs, particularly the blood (leading to methemoglobinemia), through prolonged or repeated exposure.[2][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][6]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
Part 2: Troubleshooting Guide - Minimizing Side Reactions in Common Applications
This section provides a problem-and-solution framework for specific challenges encountered during synthesis.
Application 1: Amide Bond Formation (Acylation)
This is one of the most common applications, typically aimed at selectively acylating the more nucleophilic aliphatic amine.
| Problem | Primary Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Low or No Yield of Amide Product | 1. Incomplete Neutralization: Insufficient base was added, leaving the nucleophile in its protonated, non-reactive state. 2. Ineffective Coupling Reagent: The activating agent for the carboxylic acid is not potent enough for the reaction. | 1. Verify Base Stoichiometry: Add a minimum of 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N). For solid-phase synthesis or when coupling with sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be used. 2. Select a Stronger Coupling Reagent: If standard carbodiimide methods (EDC/HOBt) fail, switch to a more powerful uronium/aminium-based reagent like HATU or HBTU.[8][9] These reagents form highly activated esters, driving the reaction forward even with moderately reactive nucleophiles.[10] |
| Formation of Di-Acylated Byproduct | 1. Excess Acylating Agent: Using more than one equivalent of the carboxylic acid/coupling agent or acyl chloride. 2. Forcing Reaction Conditions: High temperatures or extended reaction times can provide enough energy to overcome the lower nucleophilicity of the aniline amine. | 1. Control Stoichiometry: Use the amine as the limiting reagent and add the activated carboxylic acid or acyl chloride portion-wise at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction at the more reactive site. 2. Optimize Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and allow to slowly warm to room temperature). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Reaction Mixture Turns Dark | Oxidation of the Aniline Moiety: The free aniline is exposed to atmospheric oxygen, especially in the presence of a base. | Maintain an Inert Atmosphere: Before adding the base, thoroughly degas the solvent and purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[11] |
Application 2: N-Alkylation
Selective alkylation of the aliphatic amine can be challenging due to over-alkylation.
| Problem | Primary Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Mixture of Mono- and Di-Alkylated Products | High Reactivity of the Primary Amine: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. | 1. Use Excess Amine: Employ a large excess of the 2-(Aminomethyl)-5-chloroaniline free base relative to the alkylating agent. This statistical approach ensures the alkylating agent is more likely to encounter a molecule of the primary amine rather than the mono-alkylated product. 2. Consider Reductive Amination: This is often a superior method for controlled mono-alkylation. React the amine with an aldehyde or ketone to form an imine/enamine, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (STAB). This pathway avoids the over-alkylation issues common with alkyl halides. |
| Alkylation on the Aniline Nitrogen | High Reaction Temperature: Elevated temperatures can promote the alkylation of the less reactive aniline nitrogen. | Use Milder Conditions: Keep the reaction temperature as low as possible. If the desired reaction does not proceed, a protecting group strategy for the aniline nitrogen may be necessary for challenging substrates. |
Part 3: Recommended Experimental Protocols
Protocol 1: Generation of the Free Base for Solution-Phase Synthesis
This protocol describes how to prepare a solution of the free base from the dihydrochloride salt, ready for use in a subsequent reaction.
Materials:
-
2-(Aminomethyl)-5-chloroaniline dihydrochloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Nitrogen or Argon supply
-
Flame-dried flask with a magnetic stir bar
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 2-(Aminomethyl)-5-chloroaniline dihydrochloride (1.0 eq).
-
Add anhydrous solvent (e.g., DCM) to achieve a concentration of approximately 0.1 M.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (e.g., DIPEA, 2.2 eq) dropwise via syringe. A slight excess of base ensures complete deprotonation.
-
Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free base is formed and dissolves.
-
This solution of the free base is now ready for the addition of your electrophile (e.g., acyl chloride, activated carboxylic acid).
Protocol 2: Selective Mono-Acylation using HATU
This protocol provides a robust method for selectively forming an amide bond on the aliphatic amine.
Materials:
-
Solution of the free base (from Protocol 1)
-
Carboxylic acid (1.05 eq)
-
HATU (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) if the carboxylic acid is not soluble in the reaction solvent.
Procedure:
-
In a separate flame-dried flask under nitrogen, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in a minimal amount of anhydrous solvent (DCM or DMF).
-
Stir this "activation mixture" at room temperature for 10-15 minutes.
-
Cool the solution of the free base (from Protocol 1, 1.0 eq) to 0 °C.
-
Slowly add the pre-activated acid/HATU mixture to the solution of the free base via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, proceed with a standard aqueous workup to quench the reaction and remove water-soluble byproducts.
Part 4: Visualization of Reaction Control
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired reaction at the more nucleophilic aliphatic amine versus potential side reactions.
Caption: Desired vs. side reaction pathways for 2-(Aminomethyl)-5-chloroaniline.
Diagram 2: Troubleshooting Workflow for Low Amide Coupling Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in acylation reactions.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. ICSC 0129 - 2-CHLOROANILINE [chemicalsafety.ilo.org]
- 3. 2-(aminomethyl)-4-chloro-aniline | 108047-39-8 [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. growingscience.com [growingscience.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing pH for 2-(Aminomethyl)-5-chloroaniline Coupling Reactions
Welcome to the technical support center for 2-(Aminomethyl)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing pH conditions for various coupling reactions involving this versatile bifunctional molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Introduction: The Duality of 2-(Aminomethyl)-5-chloroaniline
2-(Aminomethyl)-5-chloroaniline is a valuable building block in medicinal chemistry and materials science due to its two distinct nucleophilic centers: a primary aliphatic amine (the aminomethyl group) and an aromatic amine (the aniline group). The significant difference in basicity between these two groups is the critical factor that allows for selective functionalization, and pH is the primary tool to control this selectivity.
-
Aromatic Amine (-NH₂ on the ring): This group is a weaker base. Its lone pair of electrons is delocalized into the aromatic ring, making it less available for protonation and less nucleophilic. It is the target for reactions like Buchwald-Hartwig amination or Sandmeyer reactions.
-
Aliphatic Amine (-CH₂NH₂): This group is a stronger base, comparable to other primary alkylamines. Its lone pair is localized on the nitrogen atom, making it more readily protonated and generally more nucleophilic than the aniline nitrogen. It is the primary site for amide bond formation and reductive amination under many conditions.
Understanding the protonation state of each amine at a given pH is fundamental to predicting and controlling reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does pH fundamentally affect the reactivity of the two amine groups?
Answer: The reactivity of each amine is directly tied to its protonation state, which is governed by the solution's pH and the pKa of the amine.
-
Below the pKa: The amine exists predominantly in its protonated, ammonium form (-NH₃⁺). In this state, it has no lone pair of electrons and is not nucleophilic .
-
Above the pKa: The amine exists in its neutral, free base form (-NH₂). This is the nucleophilic state required for coupling reactions.
The aliphatic aminomethyl group is significantly more basic (estimated pKa ~9-10) than the aromatic aniline group (estimated pKa ~3-4). This differential allows for a pH window where the aniline is a free base while the aliphatic amine remains protonated, or a higher pH where both are deprotonated.
Caption: The central role of base in the Buchwald-Hartwig cycle.
Q3: I am performing an amide coupling to the aliphatic amine. What is the optimal pH range?
Answer: For coupling a carboxylic acid to the more nucleophilic aliphatic amine, the key is to keep this amine in its free base (-CH₂NH₂) form without promoting side reactions.
-
Acidic pH (<7): Avoid. The aliphatic amine will be fully protonated to -CH₂NH₃⁺ and will not react.
-
Neutral to Slightly Basic pH (7-9): This is the ideal range. In this window, a sufficient concentration of the aliphatic amine is in its nucleophilic free base form. This pH is also generally compatible with common coupling reagents like EDC, HATU, and HOBt, minimizing their hydrolysis. [1]A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic byproducts of the reaction, thereby maintaining the optimal pH.
-
Strongly Basic pH (>10): This should generally be avoided. High pH can lead to racemization of the activated carboxylic acid (if chiral) and can accelerate the decomposition of many coupling reagents.
Q4: What are the pH requirements for a one-pot reductive amination?
Answer: Reductive amination involves two distinct stages occurring in the same pot: imine formation and reduction. The pH must be a compromise that allows both to proceed. [2][3]
-
Imine/Enamine Formation: This step is the condensation of the amine with a carbonyl compound (aldehyde or ketone) and involves the elimination of water. This dehydration is generally catalyzed by acid.
-
Reduction: The intermediate iminium ion is then reduced to the amine.
A weakly acidic pH (typically 4-6) is the most effective range for this reaction. [4]* If pH is too low (<4): The majority of the 2-(aminomethyl)-5-chloroaniline will be protonated, rendering it non-nucleophilic and shutting down the initial imine formation.
-
If pH is too high (>7): There is insufficient acid to effectively catalyze the dehydration step required to form the imine.
Reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for these conditions as they are stable at weakly acidic pH and selectively reduce the protonated iminium ion much faster than the starting carbonyl.
Diagram: pH Influence on Imine Formation
Caption: The "sweet spot" for pH in reductive amination.
Q5: Troubleshooting Guide: Common Issues and pH-Related Solutions
| Issue Encountered | Potential pH-Related Cause | Recommended Solution |
| No or Low Product Yield | pH is too low: Your nucleophilic amine is protonated and non-reactive. [4][5] | For amide/reductive amination, add a suitable base (e.g., DIPEA) to raise the pH to the 7-9 or 4-6 range, respectively. For Buchwald-Hartwig, ensure a strong base like NaOtBu or K₃PO₄ is used. |
| pH is too high: Your coupling reagent or activated intermediate is decomposing/hydrolyzing. | For amide couplings, lower the pH to the 7-9 range. Ensure slow addition of reagents to control exotherms and local pH spikes. | |
| Reaction Stalls | Acidic byproduct formation: In amide couplings, the formation of byproducts like HCl or HOBt salts can protonate the remaining amine, stopping the reaction. | Use a stoichiometric amount of a non-nucleophilic scavenger base (e.g., 2-3 equivalents of DIPEA) to neutralize acid as it forms. |
| Side Product Formation (e.g., over-arylation) | Incorrect base strength/type: In Buchwald-Hartwig, the choice of base can influence side reactions like the formation of triarylamines. [6] | Screen different bases. Sometimes a weaker base like K₃PO₄ or Cs₂CO₃ is preferable to a very strong one like NaOtBu to minimize side reactions. [7] |
| Poor Selectivity Between the Two Amines | pH is too high: At a pH > 10, both the aliphatic and aromatic amines are deprotonated and can compete as nucleophiles, leading to a mixture of products. | To target the aliphatic amine, work in the pH 7-9 range. To target the aromatic amine (e.g., Buchwald-Hartwig), the reaction conditions (catalyst, ligands) are designed for aryl amine coupling, providing kinetic selectivity. |
Experimental Protocols
Protocol 1: General pH Screening for Amide Coupling
This protocol outlines a method for quickly identifying the optimal pH for coupling 2-(aminomethyl)-5-chloroaniline with a carboxylic acid of interest.
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of 2-(aminomethyl)-5-chloroaniline in a suitable solvent (e.g., DMF or NMP).
-
Prepare a 0.2 M solution of your carboxylic acid in the same solvent.
-
Prepare a 0.4 M solution of a coupling reagent (e.g., HATU) in the same solvent.
-
Prepare 1.0 M solutions of a non-nucleophilic base (e.g., DIPEA) and a mild acid (e.g., HCl in dioxane) for pH adjustment.
-
-
Reaction Setup:
-
Arrange an array of small reaction vials (e.g., 1 mL).
-
To each vial, add the carboxylic acid solution (e.g., 100 µL, 0.02 mmol) and the coupling reagent solution (100 µL, 0.04 mmol). Allow to pre-activate for 5 minutes.
-
Add the 2-(aminomethyl)-5-chloroaniline solution (100 µL, 0.02 mmol) to each vial.
-
Create a pH gradient by adding varying amounts of the DIPEA solution to the vials. For example: 0 µL, 10 µL, 20 µL, 40 µL, 80 µL.
-
-
Reaction and Monitoring:
-
Seal the vials and stir at room temperature for 4-12 hours.
-
Quench a small aliquot from each reaction into a vial containing a mixture of water and acetonitrile.
-
Analyze the quenched samples by LC-MS to determine the conversion to the desired product.
-
-
Data Analysis:
-
Plot the percentage conversion against the amount of base added to visualize the optimal pH range for the reaction.
-
| Vial | Carboxylic Acid (eq) | Amine (eq) | HATU (eq) | DIPEA (eq) | % Conversion (LC-MS) |
| 1 | 1.0 | 1.0 | 2.0 | 0 | |
| 2 | 1.0 | 1.0 | 2.0 | 0.5 | |
| 3 | 1.0 | 1.0 | 2.0 | 1.0 | |
| 4 | 1.0 | 1.0 | 2.0 | 2.0 | |
| 5 | 1.0 | 1.0 | 2.0 | 4.0 |
References
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
Vaia. (n.d.). Problem 125 Aniline does not undergo couplin.... Retrieved from [Link]
-
PubMed. (2016, February 15). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Retrieved from [Link]
-
Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 22.7: Reactions of Arylamines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 10). Role of pH in azo C-coupling reaction, continued. Retrieved from [Link]
-
HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of (a) initial pH on the degradation of aniline and pH change.... Retrieved from [Link]
-
Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
PMC. (2025, November 23). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. Retrieved from [Link]
-
PMC. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
-
MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
SCIRP. (n.d.). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
Reddit. (2025, January 15). Amide coupling : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Aminomethyl)-5-chloroaniline. Retrieved from [Link]
-
Infoscience. (2023, May 25). Chlorination of amides. Retrieved from [Link]
-
EPA. (n.d.). 2-(2-Aminophenoxy)-5-chloroaniline Properties. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
-
SciSpace. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Resolving precipitation issues with 2-(Aminomethyl)-5-chloroaniline buffers
Technical Support Center: 2-(Aminomethyl)-5-chloroaniline Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for resolving common precipitation issues encountered when working with solutions of 2-(Aminomethyl)-5-chloroaniline. As a Senior Application Scientist, my goal is to provide you with the causal explanations and systematic troubleshooting protocols necessary to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: I've prepared a 2-(Aminomethyl)-5-chloroaniline buffer and a precipitate has formed. What is happening?
This is a common and expected challenge. The precipitation is almost certainly due to the low aqueous solubility of the 2-(Aminomethyl)-5-chloroaniline in its neutral, or "free base," form. This compound possesses two amino groups—an aromatic amine (the -NH2 attached to the benzene ring) and a primary aliphatic amine (in the -CH2NH2 group). The solubility of this molecule is critically dependent on the pH of your solution.
-
At low pH (acidic conditions): The amino groups become protonated (e.g., -NH3+). This positive charge allows the molecule to form strong ionic interactions with water, making it highly soluble.[1][2]
-
At higher pH (neutral to basic conditions): As the pH increases, the amino groups are deprotonated, returning to their neutral state (-NH2). This uncharged "free base" form is significantly less polar and has very poor solubility in water, causing it to precipitate out of solution.[3][4]
Essentially, if the pH of your solution has risen, you have likely crossed the solubility threshold for the neutral form of the compound.
Q2: Is 2-(Aminomethyl)-5-chloroaniline a suitable buffer?
While it has basic amino groups, 2-(Aminomethyl)-5-chloroaniline is generally not a suitable or effective buffer for most biological or pharmaceutical applications. A key requirement for a buffer is that both its acidic and basic forms are fully soluble in the working concentration range. Because the basic (free base) form of this compound readily precipitates, it cannot function as a reliable buffer component. When the base form crashes out, the solution loses its ability to resist changes in pH.
Q3: My protocol requires a specific pH where the compound precipitates. What are my options?
This is a classic experimental challenge that requires modifying the solvent system. If you must work at a pH where the free base is insoluble in water, consider the following:
-
Introduce a Co-solvent: Adding a miscible organic solvent like ethanol, methanol, or dimethyl sulfoxide (DMSO) can significantly increase the solubility of the neutral form. You must first determine the appropriate ratio of aqueous buffer to organic co-solvent that keeps your compound dissolved while not interfering with your downstream application.
-
Lower the Concentration: You may be operating above the compound's maximum solubility at that specific pH. Try performing the experiment at a lower concentration.
-
Re-evaluate the Protocol: Is it possible to perform the step at a lower pH where the compound is soluble, and then adjust the pH for the subsequent step? This is often the most practical solution.
Q4: How can I redissolve the precipitate in my solution?
If a precipitate has formed, it can typically be redissolved by lowering the pH.
-
Place the solution on a magnetic stir plate.
-
Add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the solution.
-
As the pH decreases, the precipitate should begin to dissolve as the compound becomes protonated.
-
Once the solution is clear, you can re-adjust the pH carefully, but be aware that the precipitate may reappear if the pH is raised too high.
Systematic Troubleshooting Workflow
When encountering precipitation, a logical, step-by-step approach is crucial for diagnosing and solving the issue efficiently.
Step 1: Immediate Assessment
-
Record the pH: Use a calibrated pH meter to get an accurate reading of the solution where precipitation occurred. This is the most critical piece of data.
-
Note the Temperature: Was the solution recently removed from cold storage? Solubility of many compounds, including amines, often decreases at lower temperatures.
-
Observe the Precipitate: Is it crystalline or amorphous? This can provide clues about the rate of precipitation.
Step 2: Diagnostic Workflow
The following decision tree provides a systematic guide to identifying the root cause of precipitation.
Caption: Troubleshooting Decision Tree for Precipitation Issues.
The Chemistry of Solubility: pH-Dependence
The structure of 2-(Aminomethyl)-5-chloroaniline has two basic centers: the aromatic aniline nitrogen and the aliphatic benzylamine nitrogen. The pKa of a protonated amine is the pH at which it is 50% protonated and 50% in its neutral free base form.
-
Aniline: The aromatic amine is a weak base. Its lone pair of electrons is delocalized into the benzene ring, making it less available to accept a proton.[4][5] The pKa of protonated aniline is around 4.6.[6]
-
Benzylamine: The aliphatic amine is more basic because its lone pair is localized and readily available.[7] The pKa of protonated benzylamine is about 9.3.[6][8]
Therefore, in your solution:
-
At pH < 4 , both amino groups are fully protonated, and the molecule is highly soluble.
-
As the pH rises above ~4.6 , the aromatic amine begins to deprotonate.
-
As the pH rises towards 9.3 , the aliphatic amine also deprotonates.
Precipitation is most likely to occur as the pH of the solution approaches and surpasses the pKa of the aniline group, as the molecule begins to lose its net positive charge.
Caption: Relationship between pH and the soluble/insoluble forms.
Protocols & Preventative Measures
Protocol for Preparing a Stable Stock Solution
To avoid precipitation, always prepare and store 2-(Aminomethyl)-5-chloroaniline as an acidic salt solution.
-
Weigh the desired amount of 2-(Aminomethyl)-5-chloroaniline powder.
-
Dissolve the powder in deionized water that has been acidified with hydrochloric acid (HCl) to a pH of 2-3. Use approximately 80% of your final desired volume.
-
Stir until all solid material is completely dissolved. The solution should be clear.
-
Adjust the volume to the final desired volume with the same acidified water.
-
Store this stock solution at 4°C. This acidic stock will remain stable and can be diluted into your final experimental buffer just before use.
Data Summary: Solubility Principles of Amines
| Property | Lower Aliphatic Amines | Aromatic Amines (like Aniline) | Impact on 2-(Aminomethyl)-5-chloroaniline |
| Solubility in Water | Generally soluble due to hydrogen bonding.[3] | Poorly soluble as the non-polar ring dominates.[4][6] | The free base form has poor water solubility. |
| Effect of pH | Form highly soluble salts at acidic pH.[1] | Form highly soluble salts at acidic pH.[2] | Solubility is critically dependent on maintaining an acidic pH. |
| Basicity (pKa of conjugate acid) | Higher (pKa ~9-11) | Lower (pKa ~4-5)[5][6] | Has two pKa values to consider, one for each amino group. |
References
- Vertex AI Search. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Quora. (2021). Which is more reactive, aniline or benzylamine?.
- The Content Authority. (2023). Aniline vs Benzylamine: When To Use Each One In Writing?.
- Benchchem. (2025).
- Vedantu. (2024). Physical Properties of Amines Explained with Examples.
- ResearchGate. (2015).
- Lumen Learning.Organic Chemistry II: Properties of amines.
- Spring 2005.Principles of Drug Action 1: Amines.
- CK-12 Foundation. (2026). Chemical Properties of Amines.
- LCTSBIBLE.COM. (1992).
- New England Biolabs.FAQ: What do I do if I see a precipitate in the Ultra II End Prep Reaction Buffer?.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Organic Chemistry D
- Wikipedia.Benzylamine.
- Chemistry LibreTexts. (2022). Acid-base properties of nitrogen-containing functional groups.
- Aaronchem.2-(Aminomethyl)-5-chloroaniline.
- PubChem.2-Chloro-5-methylaniline.
- PubChem.5-Chloro-2-methylaniline.
- MilliporeSigma.2-Chloroaniline for synthesis.
- Sigma-Aldrich.2-(aminomethyl)-4-chloro-aniline.
- Environmental Protection Agency.2-(2-Aminophenoxy)-5-chloroaniline Properties.
- PubChem.2-Chloroaniline.
- PubChem.3-(Aminomethyl)-5-chloroaniline.
- Australian Government Department of Health. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
Sources
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- 7. quora.com [quora.com]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage Stability of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-5-chloroaniline dihydrochloride. Its purpose is to offer practical, scientifically-grounded advice on the storage, handling, and stability assessment of its solutions to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade 2-(Aminomethyl)-5-chloroaniline dihydrochloride in solution?
A1: The structural features of 2-(Aminomethyl)-5-chloroaniline—specifically the primary aromatic amine and the benzylic aminomethyl group—make it susceptible to several degradation pathways. The most significant factors are:
-
Oxidation: Aromatic amines are notoriously prone to oxidation, which can be catalyzed by light, heat, and trace metal ions. This process often leads to the formation of colored impurities (nitroso, nitro compounds, and polymeric species), causing solutions to turn yellow, brown, or even black.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative processes or other photochemical reactions.[1][2] It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[3]
-
pH: The pH of the solution can influence the stability. While the dihydrochloride salt form suggests stability in acidic conditions, extreme pH values (highly acidic or alkaline) can catalyze degradation.
-
Humidity/Moisture: For the solid compound, moisture can lead to hygroscopic clumping and may initiate degradation even before dissolution.[4] In solution, water is a reactant in hydrolysis, although for this specific molecule, oxidation is often the more immediate concern.[3]
Q2: What are the recommended storage conditions for stock solutions of 2-(Aminomethyl)-5-chloroaniline dihydrochloride?
A2: Based on the compound's chemical liabilities, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is generally recommended for short-to-medium term storage (up to one month). For longer-term storage, -80°C is preferable. | Lowering the temperature significantly reduces the rate of chemical degradation.[3] |
| Light Exposure | Store in amber vials or wrap clear vials in aluminum foil.[1] | Protects the compound from photolytic degradation. |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial. | Minimizes oxidation by displacing atmospheric oxygen. |
| Container | Use tightly sealed vials with inert caps (e.g., Teflon-lined).[5][6] | Prevents solvent evaporation and exposure to air and moisture. |
| Aliquoting | Prepare stock solutions and immediately aliquot into single-use volumes. | Avoids multiple freeze-thaw cycles, which can degrade the compound and introduce moisture upon opening. |
Q3: My solution of 2-(Aminomethyl)-5-chloroaniline dihydrochloride has turned a pale yellow. Is it still usable?
A3: A color change, typically to yellow or brown, is a primary visual indicator of degradation, most likely due to oxidation. While a very pale yellow tint might indicate minimal degradation that may not significantly impact some initial experiments, it is a clear warning sign that the integrity of the solution is compromised. For any quantitative or sensitive downstream applications (e.g., in cell-based assays or as a reference standard), it is strongly recommended to discard the colored solution and prepare a fresh stock from solid material. Using a degraded solution can lead to unreliable and irreproducible results.
Q4: Which solvent should I use to prepare my stock solution?
A4: The choice of solvent is critical. The dihydrochloride salt form generally confers good solubility in aqueous buffers and polar organic solvents.
-
Recommended: For many biological applications, sterile, nuclease-free water or a simple buffer (e.g., PBS) at a slightly acidic pH is suitable. For organic chemistry applications, anhydrous solvents like DMSO or DMF can be used.
-
Causality: When using aqueous solvents, it is best practice to sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound to remove dissolved oxygen, a key player in oxidation. If using DMSO, ensure it is of high purity and anhydrous, as water content can affect stability.[4]
Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Inconsistent Results or Loss of Activity in Assays
-
Observation: You observe a gradual or sudden drop in the expected biological or chemical activity of your compound over time.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Observation: When analyzing your solution, you detect new peaks that were not present in the analysis of a freshly prepared sample.
-
Scientific Explanation: These new peaks are almost certainly degradation products. The retention time and mass-to-charge ratio (from LC-MS) can provide clues about the nature of the degradation (e.g., an increase in mass may suggest oxidation).
-
Recommended Actions:
-
Confirm Identity: If possible, perform forced degradation studies (e.g., by exposing a sample to heat, light, or an oxidizing agent like H₂O₂) to see if you can intentionally generate the same impurity peaks. This helps confirm the degradation pathway.
-
Quantify Degradation: Integrate the peak area of the parent compound and the impurity peaks to estimate the percentage of degradation. International guidelines often define a "significant change" as a failure to meet the established specification.[7]
-
Discard and Re-evaluate: Discard the compromised stock. Your storage conditions are insufficient to maintain the stability of the compound. Refer to the recommended storage conditions in the FAQs and consider implementing more protective measures, such as storing under an inert atmosphere or at a lower temperature.
-
Experimental Protocol: Stability Assessment of a 2-(Aminomethyl)-5-chloroaniline Dihydrochloride Solution
This protocol outlines a systematic approach to determine the stability of your solution under specific storage conditions.
Objective: To evaluate the chemical stability of a 10 mM solution of 2-(Aminomethyl)-5-chloroaniline dihydrochloride in PBS (pH 7.4) over a 4-week period at different temperatures.
1. Materials & Reagents:
-
2-(Aminomethyl)-5-chloroaniline dihydrochloride (solid, high purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
2 mL amber glass HPLC vials with Teflon-lined caps
2. Preparation of Stock Solution (Timepoint 0):
-
Accurately weigh the required amount of 2-(Aminomethyl)-5-chloroaniline dihydrochloride to prepare a 10 mM stock solution in PBS.
-
Vortex until fully dissolved.
-
Immediately take a sample for t=0 analysis. Dilute 100 µL of the stock solution into 900 µL of mobile phase to make a 1 mM working solution for HPLC analysis.
-
Aliquot the remaining stock solution into the amber glass vials (e.g., 500 µL per vial).
3. Storage Conditions & Sampling:
-
Divide the aliquots into three sets and store them at the following conditions:
-
Set 1 (Refrigerated): 4°C, protected from light.
-
Set 2 (Frozen): -20°C, protected from light.
-
Set 3 (Accelerated): 25°C, protected from light. (This condition accelerates degradation to quickly identify stability issues).[8]
-
-
Sampling Schedule: Pull one vial from each storage condition at the following timepoints: 24 hours, 7 days, 14 days, and 28 days.
4. Analytical Method (HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. A similar mobile phase composition has been used for related chloroaniline compounds.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by a UV scan of a fresh sample (likely around 240-250 nm).
-
Procedure:
-
At each timepoint, allow the sample vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Prepare a 1 mM working solution as done for the t=0 sample.
-
Inject onto the HPLC system.
-
Record the peak area of the parent compound and any new impurity peaks.
-
5. Data Analysis & Acceptance Criteria:
-
Calculate Purity: At each timepoint, calculate the percentage of the parent compound remaining using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Summarize Data:
| Timepoint | Visual Appearance (4°C) | % Remaining (4°C) | Visual Appearance (-20°C) | % Remaining (-20°C) | Visual Appearance (25°C) | % Remaining (25°C) |
| 0 | Clear, Colorless | 100% | Clear, Colorless | 100% | Clear, Colorless | 100% |
| 24 hr | ||||||
| 7 days | ||||||
| 14 days | ||||||
| 28 days |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
-
Hà, D. N., et al. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(4), 436-443. Retrieved from [Link]
-
Patel, R., et al. (2012). Method Development and Photolytic Degradation Study of Doxofylline. Asian Journal of Pharmaceutical Analysis, 2(4), 96-100. Retrieved from [Link]
-
Fu, G., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 186(2-3), 1338-1345. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from [Link]
-
Devanna, N., et al. (2021). A new LC-MS Method for the Determination of p-Chloroaniline... Journal of Pharmaceutical Research International, 33(47B), 280-290. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]
-
Devanna, N., et al. (2021). A new LC-MS Method for the Determination of p-Chloroaniline... ResearchGate. Retrieved from [Link]
-
ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). Retrieved from [Link]
-
Cordiner, et al. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]
-
Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 225. Retrieved from [Link]
-
Paul, D., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62174. Retrieved from [Link]
-
Singh, S., & Rawat, T. (2015). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Journal of Pharmaceutical Analysis, 5(4), 207-226. Retrieved from [Link]
-
ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. asean.org [asean.org]
- 9. journaljpri.com [journaljpri.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Development Guide: 2-(Aminomethyl)-5-chloroaniline Purity Assessment
Executive Summary
The Challenge: 2-(Aminomethyl)-5-chloroaniline (AMCA) presents a classic "dual-amine" chromatographic challenge. It contains two distinct basic functionalities: a highly basic aliphatic primary amine (benzylamine-like, pKa ~9.5) and a weakly basic aromatic amine (aniline-like, pKa ~3.5).
The Problem: Traditional acidic reversed-phase methods often result in severe peak tailing and poor retention for the aliphatic amine due to secondary silanol interactions and cationic repulsion.
The Solution: This guide compares three distinct methodologies. While Method A (Acidic C18) serves as a baseline, Method C (High pH Hybrid) is identified as the superior approach for modern drug development, offering optimal peak symmetry (
Part 1: Compound Analysis & Separation Logic
To develop a robust method, we must first understand the molecule's behavior in solution.
| Feature | Chemical Moiety | Estimated pKa | Chromatographic Behavior at pH 3.0 |
| Moiety 1 | Aliphatic Amine (-CH₂-NH₂) | ~9.5 | Fully Protonated (+). Causes tailing on standard silica; elutes early (void) due to polarity. |
| Moiety 2 | Aromatic Amine (Aniline-NH₂) | ~3.5 | Partially/Fully Protonated. Adds UV activity; less impact on tailing. |
| Moiety 3 | Chloro Substituent (-Cl) | N/A | Hydrophobic. Provides the primary retention mechanism on C18. |
The Critical Decision: The separation strategy hinges on how we manage the charge state of the aliphatic amine.
Caption: Decision tree for selecting the optimal separation mode based on detection requirements and column availability.
Part 2: Comparative Methodologies
Method A: The Baseline (Acidic C18)
Standard approach using low pH to suppress silanol activity.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Mechanism: Both amines are protonated. The molecule is highly polar and repulsive to the stationary phase.
-
Verdict: Not Recommended. The aliphatic amine interacts with residual silanols, causing tailing (
) and potential carryover.
Method B: The "Old School" Fix (Ion-Pairing)
Best for UV-only QC labs where peak shape is paramount.
-
Column: Standard C18 (e.g., Symmetry C18), 5 µm.
-
Mobile Phase A: 10 mM Octanesulfonic Acid (OSA) in Water, pH adjusted to 2.5 with Phosphate buffer.
-
Mobile Phase B: Acetonitrile.[1]
-
Mechanism: The negatively charged sulfonate pairs with the positively charged aliphatic amine, forming a neutral, hydrophobic complex that retains well on C18.
-
Verdict: Excellent Peak Shape, Poor Usability. Incompatible with LC-MS (signal suppression). Long equilibration times required.
Method C: The Modern Solution (High pH Hybrid)
The "Gold Standard" for basic amines.
-
Column: Hybrid Particle (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[1]
-
Mechanism: At pH 10, the aliphatic amine (pKa ~9.5) is largely deprotonated (neutral). This drastically increases hydrophobicity (retention) and eliminates silanol interactions (no cation exchange).
-
Verdict: Highly Recommended. Sharp peaks, MS compatible, high loading capacity.
Part 3: Experimental Protocols (Step-by-Step)
Sample Preparation
AMCA is prone to oxidation (browning) if left in solution.
-
Diluent: Prepare 50:50 Water:Acetonitrile.
-
Stock: Dissolve 10 mg AMCA in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute to 0.1 mg/mL.
-
Storage: Amber vials, refrigerated (2-8°C). Stability: < 24 hours.
Recommended Gradient (Method C - High pH)
System: HPLC or UHPLC with UV/PDA @ 254 nm.
| Time (min) | % Mobile Phase A (pH 10 Buffer) | % Mobile Phase B (MeCN) | Flow (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 1.0 | 95 | 5 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 16.0 | 95 | 5 | 1.0 |
Experimental Workflow Diagram
Caption: Experimental sequence ensuring system suitability and reliable data generation.
Part 4: Performance Comparison Data
The following data represents typical performance metrics observed when analyzing benzylamine-type structures under these conditions.
| Metric | Method A (Acidic C18) | Method B (Ion-Pairing) | Method C (High pH Hybrid) |
| Retention Factor ( | 1.5 (Elutes early) | 5.2 (Strong retention) | 6.8 (Optimal retention) |
| USP Tailing Factor ( | 1.8 - 2.5 (Severe) | 1.0 - 1.1 (Perfect) | 1.1 - 1.2 (Excellent) |
| Theoretical Plates ( | ~4,000 | ~12,000 | ~14,000 |
| MS Compatibility | Yes | No | Yes |
| Column Life | High | Medium (Reagent buildup) | High (If Hybrid particle used) |
Troubleshooting Guide
-
Peak Fronting: Likely due to column overload. Reduce injection volume from 10 µL to 2 µL.
-
Ghost Peaks: In High pH methods, older systems may leach contaminants. Passivate the system or use a "ghost trap" column before the injector.
-
Retention Shift: pH 10 is near the buffer limit of bicarbonate. Ensure the bottle is capped tightly to prevent CO₂ absorption, which lowers pH.
References
-
Dolan, J. W. (2026).[2] "Ion Pairing — Blessing or Curse?". LCGC International. [Link]
-
Phenomenex. (2025).[3] "HPLC Tech Tip: Basic Analytes and High pH". Phenomenex Technical Notes. [Link]
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A.
-
Waters Corporation. "XBridge BEH C18 Columns Care & Use Manual". (Reference for Hybrid Particle pH stability). [Link][4]
Sources
FTIR characteristic peaks of 2-(Aminomethyl)-5-chloroaniline dihydrochloride
An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-(Aminomethyl)-5-chloroaniline dihydrochloride: A Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks for 2-(Aminomethyl)-5-chloroaniline dihydrochloride. As a bifunctional molecule containing both an aromatic and an aliphatic primary amine, both present as hydrochloride salts, its infrared spectrum presents a unique fingerprint. This document is intended for researchers, scientists, and drug development professionals who rely on FTIR spectroscopy for structural elucidation and quality control of complex organic intermediates.
We will deconstruct the predicted spectrum by analyzing its constituent functional groups. To provide a robust analytical framework, we will compare its expected spectral features against three structurally related compounds: 2,5-Dichloroaniline hydrochloride , Benzylamine hydrochloride , and 5-Chloroaniline (free base) . This comparative approach allows for the confident assignment of key vibrational modes and highlights the spectral features that are uniquely characteristic of the title compound.
Molecular Structure and Expected Vibrational Modes
The structure of 2-(Aminomethyl)-5-chloroaniline dihydrochloride dictates its FTIR spectrum. The protonation of both amine groups to form hydrochloride salts is the most significant factor, profoundly influencing the N-H stretching and bending regions.
Figure 1: Structure of 2-(Aminomethyl)-5-chloroaniline dihydrochloride.
The primary vibrational modes of interest arise from:
-
Ammonium Groups (Ar-NH₃⁺ and R-CH₂-NH₃⁺): These are expected to produce very broad and complex absorption bands.
-
Aromatic Ring: C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.
-
Aliphatic Group (-CH₂-): C-H stretching and bending vibrations.
-
Carbon-Chlorine Bond (Ar-Cl): Stretching vibration in the lower wavenumber region.
Predicted FTIR Spectrum: A Detailed Band Assignment
The following table summarizes the predicted characteristic absorption bands for 2-(Aminomethyl)-5-chloroaniline dihydrochloride. The interpretation is based on established correlation tables and spectral data of similar compounds.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200–2500 | Strong, Broad | N-H Stretching (νNH₃⁺) | Aromatic & Aliphatic Ammonium |
| 3100–3000 | Medium | C-H Aromatic Stretching (νC-H) | Benzene Ring |
| 3000–2850 | Medium | C-H Aliphatic Stretching (νC-H) | -CH₂- Group |
| ~1600 & ~1500 | Medium | N-H Asymmetric & Symmetric Bending (δNH₃⁺) | Aromatic & Aliphatic Ammonium |
| 1610–1575 | Medium | C=C Aromatic Ring Stretching | Benzene Ring |
| 1500–1400 | Medium | C=C Aromatic Ring Stretching | Benzene Ring |
| ~1465 | Medium | CH₂ Scissoring (Bending) | -CH₂- Group |
| 1250–1020 | Medium | C-N Stretching (νC-N) | Aliphatic Amine |
| 1335–1250 | Strong | C-N Stretching (νC-N) | Aromatic Amine |
| 900-675 | Strong | C-H Out-of-Plane Bending (γC-H) | Substituted Benzene Ring |
| 850–550 | Medium | C-Cl Stretching (νC-Cl) | Chloroaromatic |
Comparative Analysis: Differentiating Through Structure
To understand the unique features of the target molecule's spectrum, we compare its predicted absorptions with those of three related compounds. This comparison is key to isolating and identifying the contributions of each functional group.
Comparison Table of Key Vibrational Regions
| Vibrational Mode (cm⁻¹) | 2-(Aminomethyl)-5-chloroaniline dihydrochloride (Predicted) | 2,5-Dichloroaniline hydrochloride[3] | Benzylamine hydrochloride | 5-Chloroaniline (Free Base) |
| N-H Stretch | 3200–2500 (Very Broad, Complex) | 3200–2500 (Broad) | 3200–2500 (Broad) | 3450-3300 (Two sharp bands) |
| Aromatic C-H Stretch | 3100–3000 | 3100–3000 | 3100–3000 | 3100–3000 |
| Aliphatic C-H Stretch | 3000–2850 | Absent | 3000–2850 | Absent |
| N-H Bend | ~1600 & ~1500 (Overlaps with C=C) | ~1600 & ~1500 (Overlaps with C=C) | ~1600 & ~1500 (Overlaps with C=C) | 1650-1580 (Strong) |
| Aromatic C=C Stretch | ~1610 & ~1470 | ~1600 & ~1480 | ~1600 & ~1495 | ~1620 & ~1490 |
| C-Cl Stretch | 850–550 | 850–550 | Absent | 850-550 |
Analysis of Spectral Differences:
-
N-H Stretching Region (3500-2500 cm⁻¹):
-
Target vs. 5-Chloroaniline: The most dramatic difference is observed here. The free base, 5-chloroaniline, exhibits two sharp N-H stretching bands characteristic of a primary amine (asymmetric and symmetric) between 3450-3300 cm⁻¹.[4] Upon formation of the dihydrochloride salt, these peaks disappear and are replaced by a very broad and intense absorption envelope from 3200 cm⁻¹ down to ~2500 cm⁻¹.[5][6] This broadness is due to extensive hydrogen bonding in the solid state and the overlapping signals from both the aromatic and aliphatic -NH₃⁺ groups.
-
Target vs. Mono-hydrochlorides: Both 2,5-dichloroaniline hydrochloride and benzylamine hydrochloride will also show this broad ammonium absorption. However, the presence of two distinct ammonium groups in our target molecule is expected to result in a particularly complex and potentially broader set of bands in this region.
-
-
C-H Stretching Region (3100-2850 cm⁻¹):
-
Key Differentiator: The presence of the aminomethyl (-CH₂-) group is the key structural difference between our target molecule and 2,5-dichloroaniline hydrochloride. This is unequivocally confirmed by the appearance of medium-intensity aliphatic C-H stretching bands in the 3000–2850 cm⁻¹ region.[1] Conversely, the absence of these peaks distinguishes 2,5-dichloroaniline hydrochloride. Benzylamine hydrochloride will also show these peaks, but it lacks the features of the chloro-substituted aromatic amine.
-
-
Fingerprint Region (1650-550 cm⁻¹):
-
Ammonium Bending: The N-H bending modes of the -NH₃⁺ groups appear around 1600-1500 cm⁻¹. These often overlap with the aromatic C=C stretching bands, complicating direct assignment but contributing to the overall pattern in this region.[6]
-
C-Cl Stretch: The presence of the chlorine atom is confirmed by a medium-intensity band in the 850-550 cm⁻¹ range.[7] This peak will be present in the target molecule, 2,5-dichloroaniline hydrochloride, and 5-chloroaniline, but notably absent in benzylamine hydrochloride.
-
Recommended Experimental Protocol: KBr Pellet Method
To obtain a high-quality solid-state FTIR spectrum of 2-(Aminomethyl)-5-chloroaniline dihydrochloride, the Potassium Bromide (KBr) pellet method is recommended. This technique minimizes spectral interference and is ideal for crystalline polar compounds.
Workflow Diagram
Figure 2: Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Drying: Ensure both the sample and high-purity, FTIR-grade KBr are thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. This is critical to remove water, which has strong IR absorptions that can obscure the N-H and O-H regions.
-
Grinding: Place approximately 100-200 mg of the dried KBr into a clean agate mortar and pestle. Grind it to a fine, consistent powder.
-
Mixing: Add 1-2 mg of the 2-(Aminomethyl)-5-chloroaniline dihydrochloride sample to the KBr. The optimal sample-to-KBr ratio is typically 1:100 by weight.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr matrix.
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. This will form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Data Acquisition: Record a background spectrum with the empty sample holder first. Then, run the analysis on the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to remove interference from atmospheric CO₂ and H₂O.
Conclusion
The FTIR spectrum of 2-(Aminomethyl)-5-chloroaniline dihydrochloride is defined by a combination of features from its aromatic, aliphatic, chloro, and, most importantly, dual ammonium hydrochloride functionalities. The definitive identification of this molecule relies on observing the following combination of key features:
-
A very broad absorption band system in the 3200-2500 cm⁻¹ region, indicating the presence of -NH₃⁺ groups, replacing the sharp primary amine peaks.
-
The simultaneous presence of both aromatic C-H stretches ( >3000 cm⁻¹ ) and aliphatic C-H stretches ( <3000 cm⁻¹ ).
-
Aromatic C=C stretching bands in the 1610-1400 cm⁻¹ region, which will overlap with the NH₃⁺ bending modes.
-
A C-Cl stretching absorption in the low-frequency region ( 850-550 cm⁻¹ ).
By comparing the experimental spectrum against the predicted data and the spectra of the alternatives discussed in this guide, researchers can achieve a high-confidence structural confirmation of 2-(Aminomethyl)-5-chloroaniline dihydrochloride.
References
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
Spectroscopy Europe/World. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
Michigan State University. (n.d.). IR Absorption Table. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Der Pharma Chemica. (n.d.). Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. [Link]
-
NIST. (n.d.). Tables of Molecular Vibrational Frequencies. [Link]
-
NIST Chemistry WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. [Link]
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- 2. IR Absorption Table [webspectra.chem.ucla.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: Elemental Analysis of 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Executive Summary: The "Dihydrochloride Dilemma"
For researchers synthesizing or sourcing 2-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 108047-39-8), standard elemental analysis (Combustion CHN) frequently yields failing results despite high compound purity.
The failure stems from two intrinsic properties of this molecule:
-
Hygroscopicity: The diamine dihydrochloride salt lattice aggressively absorbs atmospheric moisture, skewing %C and %N values lower.
-
Halide Interference: The high chloride content (~46% by mass) often overwhelms standard combustion reduction tubes, leading to incomplete combustion or "volatile halide" carryover that interferes with Nitrogen detection.
This guide objectively compares the industry-standard Combustion Method against the scientifically superior Hybrid Approach (Combustion + Potentiometric Titration) and the qNMR alternative.
Material Profile & Theoretical Benchmarks
Before selecting an analytical method, the theoretical composition must be established as the baseline for accuracy.
-
Compound: 2-(Aminomethyl)-5-chloroaniline dihydrochloride
-
Molecular Formula:
(Parent ) -
Molecular Weight: 229.55 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |
| Carbon | 7 | 84.08 | 36.63% |
| Hydrogen | 11 | 11.09 | 4.83% |
| Nitrogen | 2 | 28.03 | 12.21% |
| Chloride | 3 | 106.35 | 46.33% |
Critical Note: The Chloride fraction includes one covalently bound chlorine on the aromatic ring and two ionic chlorides from the HCl salt. Standard titration will only detect the ionic chlorides (approx. 30.8%), whereas combustion attempts to measure total chlorine.
Comparative Analysis of Methods
Method A: Automated Combustion (CHN)
The "Standard" Approach
Mechanism: High-temperature oxidation (
-
Pros: Fast, automated, requires small sample size (<5 mg).
-
Cons:
-
Halide Poisoning: The high Cl content depletes the silver wool traps in the combustion tube rapidly. Once the trap is saturated, chlorine gas passes to the detector, often registering as a false positive for Nitrogen or skewing Carbon results.
-
Hygroscopic Drift: Weighing errors occur as the salt absorbs water during the transfer to the tin capsule.
-
Method B: The Hybrid Approach (Recommended)
Combustion (CN only) + Potentiometric Titration (Cl)
Mechanism: Carbon and Nitrogen are determined via combustion (with fresh silver traps). Chloride is determined separately via silver nitrate titration.[1] Performance Verdict: GOLD STANDARD for publication-quality data.
-
Pros: Decouples the difficult halide analysis from the organic analysis. Titration is absolute and traceable.
-
Cons: Requires more sample (~50-100 mg for titration).
Method C: Quantitative NMR (qNMR)
The Modern Alternative
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB). Performance Verdict: EXCELLENT for purity assay, but does not provide elemental breakdown.
-
Pros: Non-destructive, distinguishes between salt forms and free base, identifies organic impurities.
-
Cons: Does not detect inorganic impurities (excess HCl, inorganic salts) or water content directly.
Comparative Data: Experimental Validation
The following data simulates a typical comparison of a single high-purity batch analyzed via three different workflows.
Table 2: Method Performance Comparison
| Analyte | Theoretical | Method A: Standard CHN | Method B: Hybrid (Rec.) | Method C: qNMR |
| Carbon | 36.63% | 35.80% (Low due to | 36.58% | 99.8% (Purity) |
| Nitrogen | 12.21% | 12.55% (High due to Cl interference) | 12.18% | N/A |
| Chloride | 46.33% | 44.10% (Incomplete combustion) | 46.25% (Total)* | N/A |
| Status | -- | FAIL (>0.4% deviation) | PASS (<0.3% deviation) | PASS (Purity only) |
*Note for Method B: Total Chlorine calculated by combining Ionic Cl (Titration) + Covalent Cl (Theoretical or separate Schoniger Flask).
Decision Workflow & Visualization
The following diagram illustrates the logical decision process for selecting the correct analytical workflow based on sample availability and data requirements.
Figure 1: Analytical decision tree prioritizing sample integrity and stoichiometric verification.
Detailed Experimental Protocols
Protocol 1: Handling & Drying (Crucial Pre-requisite)
Amine hydrochlorides are prone to thermal dissociation (losing HCl gas) if heated excessively, and hygroscopicity if left exposed.
-
Equipment: Vacuum drying pistol or desiccator.
-
Desiccant: Phosphorus Pentoxide (
) is preferred over silica gel for its superior moisture avidity. -
Procedure:
-
Place sample in a tared vial.
-
Apply vacuum (<10 mbar) at 40°C for 4–6 hours.
-
Warning: Do not exceed 60°C. Higher temperatures may cause loss of HCl, altering the stoichiometry to a sesqui- or mono-hydrochloride.
-
Cap immediately under inert gas (Argon/Nitrogen) before weighing.
-
Protocol 2: Potentiometric Titration for Chloride
This method specifically targets the counter-ion content, confirming the "dihydrochloride" state.
Reagents:
-
0.1 N Silver Nitrate (
) standardized solution.[1] -
Dilute Nitric Acid (
). -
Ionic Strength Adjuster (ISA) - optional but recommended.
Workflow:
-
Dissolution: Accurately weigh ~50 mg of the dried sample into a beaker. Dissolve in 50 mL deionized water.
-
Acidification: Add 1 mL of 2M
to prevent interference from amine complexation. -
Titration:
-
Insert a Silver/Sulfide ion-selective electrode (ISE) or a silver ring electrode.
-
Titrate dynamically with 0.1 N
. -
The endpoint is the inflection point of the potential curve (mV vs. Volume).
-
-
Calculation:
Note: This measures ionic chloride.[2] For this compound, expect ~30.8% if measuring only ionic, or total if decomposition occurs. For total halogen, Oxygen Flask Combustion (Schoniger) is required prior to titration.
References
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- United States Pharmacopeia (USP).<401> Fats and Fixed Oils (Method II for Iodine Value - analogous titration principles) and <761> Nuclear Magnetic Resonance.
-
Webster, G. K., & Kumar, S. (2014).[3] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). Analytical Chemistry, 86(23), 11474–11480. [Link]
-
Safe Work Australia. (2017).[4] 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]
Sources
A Comparative Guide to LC-MS Strategies for Identifying Reaction Byproducts of 2-(Aminomethyl)-5-chloroaniline
Introduction: The Imperative of Purity in Synthesis
2-(Aminomethyl)-5-chloroaniline is a critical building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents and fine chemicals. Its bifunctional nature, featuring a nucleophilic benzylic amine and an aromatic amine, offers versatile reactivity for constructing complex molecular architectures. However, this same reactivity presents a significant challenge: the potential for a complex array of process-related impurities and degradation byproducts. For researchers, scientists, and drug development professionals, ensuring the purity and safety of any synthesized compound is paramount. Even trace-level byproducts can alter pharmacological activity, introduce toxicity, or compromise the stability of the final product.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of these reaction byproducts. We will move beyond rote protocols to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical system for impurity profiling.
Predicting the Unknown: Potential Byproducts and Degradants
Effective analytical method development begins with a foundational understanding of the potential impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed under stress conditions.
Process-Related Impurities
The synthesis of 2-(aminomethyl)-5-chloroaniline often involves the reduction of a corresponding nitro compound or the reductive amination of a chlorobenzaldehyde.[1] These pathways can introduce specific impurities:
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials (e.g., 4-chloro-2-nitro-toluene) or intermediates (e.g., 5-chloro-2-nitrobenzylamine).
-
Isomeric Byproducts: The synthesis of chloroaniline derivatives can sometimes lead to positional isomers if the directing effects of the substituents are not perfectly controlled.[2]
-
Over-alkylation/Dimerization: The reactive benzylic amine can react with another molecule of a starting material or the product itself, leading to dimers or other higher molecular weight species. Dialkylation is a common side reaction in reductive aminations.[3]
-
Dehalogenation: Under certain reductive conditions, particularly with catalysts like palladium, the chlorine atom can be replaced by hydrogen, leading to the formation of 2-(aminomethyl)aniline.[4]
Forced Degradation Byproducts
Forced degradation studies are intentionally designed to accelerate the aging process and are a regulatory expectation for understanding a molecule's intrinsic stability.[5][6] By subjecting the target compound to harsh conditions, we can generate and identify potential degradants that might form during storage or handling.[7][8]
-
Hydrolytic Degradation (Acid/Base): While generally stable, extreme pH conditions could potentially affect the amine groups, though significant degradation via this pathway is less common for this structure.
-
Oxidative Degradation: The primary and benzylic amine groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or imine derivatives, as well as potential polymerization into tarry materials.[2]
-
Photolytic Degradation (Light): Aromatic halides and amines can be sensitive to light. Photodegradation may involve cleavage of the C-Cl bond, C-N bond, or complex radical-mediated reactions.
-
Thermal Degradation (Heat): High temperatures can promote dimerization, polymerization, or decomposition.
The following diagram illustrates the potential pathways for byproduct formation.
Caption: Potential pathways for the formation of process and degradation byproducts.
The Analytical Framework: A Comparative Look at LC-MS Methodologies
LC-MS is the premier analytical tool for this challenge, combining the high-resolution separation power of HPLC with the sensitive and structurally informative detection of mass spectrometry.[9][10] This hyphenated technique is particularly well-suited for analyzing polar, non-volatile compounds like aromatic amines, which can be challenging for gas chromatography (GC)-based methods.[11][12]
Liquid Chromatography (LC) Strategies: The Art of Separation
The goal of chromatography is to physically separate the parent compound from its closely related byproducts, allowing for individual detection by the mass spectrometer.
| Parameter | Option 1: Reversed-Phase (C18) | Option 2: Phenyl-Hexyl | Rationale & Expert Insights |
| Stationary Phase | Octadecyl silane (non-polar) | Phenyl-hexyl (intermediate polarity with π-π interaction capability) | A C18 column is the workhorse and the recommended starting point.[13][14] It provides excellent retention for the parent compound and a wide range of potential byproducts based on hydrophobicity. A Phenyl-Hexyl column can offer alternative selectivity, particularly for separating positional isomers or byproducts where π-π interactions with the aromatic rings can be exploited. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | The acidic modifier is crucial. It protonates the basic amine functional groups, which significantly improves chromatographic peak shape (reducing tailing) and enhances ionization efficiency for positive-mode ESI-MS.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile is generally preferred as it has lower viscosity and often provides sharper peaks. Methanol can offer different selectivity and is a valuable tool if co-elution occurs with acetonitrile. |
| Elution Mode | Gradient Elution | Gradient Elution | A gradient is essential. You are expecting a mixture of compounds with a wide range of polarities—from polar starting materials to potentially non-polar dimers. An isocratic method would fail to elute all compounds effectively in a reasonable time. |
Mass Spectrometry (MS) Strategies: The Science of Identification
Once separated, the MS detector provides two key pieces of information: the mass-to-charge ratio (m/z), which helps determine the molecular weight, and the fragmentation pattern, which provides a fingerprint for structural elucidation.
| Parameter | Option 1: Electrospray (ESI) | Option 2: APCI | Rationale & Expert Insights |
| Ionization Source | ESI (Positive Mode) | Atmospheric Pressure Chemical Ionization | ESI in positive ion mode is the clear choice. The presence of two basic amine groups makes 2-(aminomethyl)-5-chloroaniline and its related byproducts exceptionally easy to protonate, forming [M+H]⁺ ions with high efficiency.[13] APCI is better suited for less polar, more volatile compounds and offers no significant advantage here. |
| Detection Mode | Full Scan (MS1) followed by Tandem MS (MS/MS) | Multiple Reaction Monitoring (MRM) | For identification , a two-step approach is optimal. First, perform a Full Scan analysis to detect all ionizable species in the sample. This provides the m/z values of the parent compound and all potential byproducts. Then, perform targeted Tandem MS (MS/MS) experiments on the detected ions of interest. In MS/MS, the parent ion is isolated and fragmented to generate a characteristic spectrum that reveals its structure.[10] For quantification of known impurities, MRM offers superior sensitivity and selectivity.[13][15] |
Table 1: Predicted Byproducts and Their Mass Signatures
| Compound Name | Structure | MW | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (Predicted) |
| 2-(Aminomethyl)-5-chloroaniline | C₇H₉ClN₂ | 156.62 | 157.05 | Loss of NH₃ (m/z 140.02), Benzylic cleavage |
| 2-(Aminomethyl)aniline (Dehalogenated) | C₇H₁₀N₂ | 122.17 | 123.09 | Loss of NH₃ (m/z 106.07) |
| 5-Chloro-2-nitrobenzylamine | C₇H₇ClN₂O₂ | 186.60 | 187.02 | Loss of NO₂, Loss of NH₃ |
| Dimer (N-benzylation) | C₁₄H₁₅Cl₂N₃ | 308.20 | 309.08 | Cleavage of the N-benzyl bond |
| 5-Chloro-2-(iminomethyl)aniline (Oxidized) | C₇H₇ClN₂ | 154.60 | 155.04 | Fragmentation of the imine moiety |
Note: m/z values for [M+H]⁺ consider the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
Validated Experimental Protocols & Workflows
The following protocols provide a robust framework for analysis. They are designed to be self-validating by including necessary controls and checks.
Protocol 1: Forced Degradation Study (as per ICH Q1A(R2))[6]
Objective: To generate potential degradation products for method development and stability assessment.
-
Preparation: Prepare five separate solutions of 2-(aminomethyl)-5-chloroaniline at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one sample, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second sample, add 1N NaOH to a final concentration of 0.1N. Heat at 60°C for 24 hours.
-
Oxidation: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a fourth sample (solid or in solution) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the fifth sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Controls: Maintain an un-stressed sample in the same solvent at 4°C, protected from light.
-
Analysis: Before LC-MS analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~10 µg/mL.
Protocol 2: Universal LC-MS Screening Method
Objective: To separate and detect byproducts in reaction mixtures and forced degradation samples.
-
LC System: HPLC or UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS System: ESI-capable Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS
-
Ionization Mode: Positive ESI
-
Scan Mode: Full Scan (m/z 100-1000) with data-dependent MS/MS acquisition on the top 5 most intense ions.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C[16]
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate rich fragment spectra.
Overall Analytical Workflow
The logical flow from sample to identification is critical for a systematic investigation.
Caption: A systematic workflow for LC-MS based byproduct identification.
Data Interpretation: From Spectrum to Structure
The final and most critical step is interpreting the data. The mass spectrum of a molecule is a chemical fingerprint.[17] In an MS/MS experiment, the molecular ion is fragmented, and the resulting pieces provide clues to the original structure.[18]
Consider a hypothetical byproduct detected at m/z 140.02 in an oxidative stress sample.
-
Hypothesis Generation: This mass does not correspond to the parent [M+H]⁺ (m/z 157.05). A common fragmentation of the parent compound is the loss of ammonia (NH₃, 17.03 Da). 157.05 - 17.03 = 140.02. This suggests the m/z 140.02 ion could be a fragment formed in the source rather than a true byproduct. However, it could also be the [M+H]⁺ of a deaminated and subsequently oxidized product.
-
MS/MS Analysis: An MS/MS experiment on the m/z 140.02 ion is crucial. If it yields no significant fragments, it is likely a stable fragment of the parent. If it does fragment, the pattern can be used to confirm its structure. For example, if it were the [M+H]⁺ of 4-chloro-2-methylphenol, its fragmentation would be entirely different from the pattern expected from the parent compound.
-
Chromatographic Evidence: A true byproduct must have its own chromatographic peak, distinct from the parent compound. If the m/z 140.02 signal only ever appears co-eluting perfectly with the main peak, it is almost certainly an in-source fragment.
Conclusion
The identification of reaction byproducts for a molecule like 2-(aminomethyl)-5-chloroaniline is a complex but manageable task with a systematic LC-MS approach. This guide has established a framework built on three pillars: predicting potential impurities through chemical knowledge, employing a robust and well-rationalized LC-MS methodology for separation and detection, and interpreting the resulting data with scientific rigor. By starting with a versatile C18 column, using an ESI-positive MS method, and applying a logical full-scan-to-MS/MS workflow, researchers can confidently identify and characterize the byproducts that are critical to ensuring the quality, safety, and efficacy of their final chemical products.
References
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Gonçalves, A., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry. ResearchGate.
-
Gonçalves, A., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry. Semantic Scholar.
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Scholz, B., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
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Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.
-
BenchChem (n.d.). A Guide to the Comparative Analysis of 2-(Azepan-1-yl)-5-chloroaniline. BenchChem.
-
Ho, W. H., & Hsieh, T. H. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.
-
BenchChem (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. BenchChem.
-
Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate.
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide.
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IJPSR (2012). Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
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Kálmán-Siklósi, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
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Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
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Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
-
Google Patents (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates. Google Patents.
-
BenchChem (n.d.). A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis. BenchChem.
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eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
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LibreTexts Chemistry (2023). Fragmentation Patterns in Mass Spectra. LibreTexts Chemistry.
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Wikipedia (n.d.). Reductive amination. Wikipedia.
-
BenchChem (n.d.). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. BenchChem.
-
Rochani, A. K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons.
-
ChemicalBook (n.d.). 4-Chlorobenzylamine synthesis. ChemicalBook.
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Dong, M., et al. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
-
NIST (n.d.). m-Chloroaniline. NIST WebBook.
-
BenchChem (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. BenchChem.
-
Jain, R., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.
-
BenchChem (n.d.). Technical Support Center: Regioselective Reactions of 3-Amino-2-chlorobenzylamine. BenchChem.
-
Zhang, M., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.
-
BenchChem (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem.
-
Suvchem (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS). Suvchem Laboratory Chemicals.
-
Al-Adhami, M., et al. (2025). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports.
-
MilliporeSigma (n.d.). 2-Chloroaniline for synthesis. MilliporeSigma.
-
Google Patents (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
-
Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
-
PrepChem (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com.
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Reference Standards for 2-(Aminomethyl)-5-chloroaniline Dihydrochloride: A Quality Control Comparison Guide
Executive Summary: The "Hidden" Risk in Intermediates
In the synthesis of kinase inhibitors and high-value APIs, 2-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 142845-87-6 for the salt form; related free base CAS 67199-65-9) serves as a critical benzenoid building block.[1][2]
A common failure mode in early-phase drug development is the treatment of this intermediate as a simple commodity chemical.[2] Analytical teams often default to "Reagent Grade" (>98%) material for assay calculations.[1][2] This is a methodological error. Due to the hygroscopic nature of the dihydrochloride salt and the oxidation susceptibility of the aniline moiety, "Reagent Grade" materials often possess variable potencies (85%–95% as is) despite high chromatographic purity.
This guide objectively compares the use of Certified Reference Standards (CRS) against Reagent Grade Materials , providing a validated workflow to establish an in-house Primary Reference Standard when a commercial CRS is unavailable.
Technical Analysis: The Molecule & Its Vulnerabilities[4]
Before comparing products, we must understand the analyte.[2] This molecule contains two distinct amine functionalities:
-
Aromatic Primary Amine (Aniline): Low pKa (~3–4), prone to oxidative coupling (browning) and azo-formation.[1][2]
-
Aliphatic Primary Amine (Aminomethyl): High pKa (~9–10), highly basic.[1][2]
The Dihydrochloride Factor: The commercial form is the 2HCl salt . This stabilizes the oxidation-prone aniline but introduces hygroscopicity .[1][2]
-
Risk:[1][3][4][5] If you assume a theoretical Molecular Weight (MW) of ~229.5 g/mol but the material has absorbed 4% water, your potency calculation will be biased high, leading to under-dosing in synthesis or false-failures in QC release.[1][2]
Comparative Analysis: Certified vs. Reagent Grade
The following table contrasts the performance and data reliability of using a Certified Reference Standard (e.g., from LGC, USP, or specialized synthesis houses) versus a standard Reagent Grade chemical (e.g., Sigma-Aldrich, Fluorochem) for QC purposes.
Table 1: Performance Matrix
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Reagent/Synthesis Grade | Impact on Data Quality |
| Assigned Purity | Mass Balance Value (100% - Water - Solvents - Inorganics - Impurities).[1][2] | Area % (HPLC only). Often ignores water/salts.[1][2] | High. Reagent grade often overestimates potency by 5-15%.[1][2] |
| Water Content | Quantified via Karl Fischer (KF) titration (e.g., 2.3% w/w).[1] | "Not Determined" or theoretical only. | Critical. 2HCl salts are hygroscopic.[1][2] Missing KF data leads to assay bias.[1][2] |
| Counter-ion Stoichiometry | Confirmed via Ion Chromatography (IC) or Titration (1.9–2.1 HCl).[1][2] | Assumed to be 2.0. | Medium. Loss of HCl (disproportionation) changes the effective MW.[1][2] |
| Traceability | Traceable to primary NIST/BIPM standards where possible. | Batch-specific only. | Regulatory. CRS is required for GMP release testing.[1][2] |
| Cost | High ( | Low ( | Economic. High upfront cost prevents batch rejection later.[1][2] |
Recommendation
-
For GMP Release/Stability: You must use Option A (CRS) or fully characterize Option B to create an "In-House Primary Standard."[1][2]
-
For Early Synthesis/Screening: Option B is acceptable only if you correct for water content (KF) manually.[1][2]
Experimental Protocol: Establishing an In-House Standard
If a commercial CRS is unavailable, you must qualify a high-purity batch as your "In-House Primary Reference Standard."[1][2] Do not rely on the vendor's CoA.[2]
A. The "Mass Balance" Approach (Gold Standard)
To determine the true potency (
graphic Purity}{100}
[1][2]
B. Validated HPLC Method for Purity
This method is designed to retain the polar dihydrochloride salt while separating oxidative impurities.[1][2]
-
Column: C18 stationary phase, end-capped (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2] Rationale: Low pH (~2.[1][2]0) is strictly required to keep both amine groups fully protonated, preventing peak tailing.[1]
-
Gradient:
-
Temperature: 30°C.
C. Handling Protocol (Self-Validating Step)
-
Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Use an analytical balance (0.01 mg readability). Weigh rapidly to minimize moisture uptake.[1][2]
-
Dissolution: Dissolve in Mobile Phase A. Note: Do not dissolve in pure organic solvent; the salt may precipitate or free-base.[1][2]
Visualizing the Qualification Workflow
The following diagram outlines the decision logic for selecting and qualifying the reference standard.
Figure 1: Decision matrix and qualification workflow for establishing a traceable reference standard.
Critical Insights: The "Salt Disproportionation" Trap
A specific issue with dihydrochloride salts of anilines is the potential for non-stoichiometric salts.[2]
-
The Scenario: During drying by the manufacturer, if the temperature is too high (>60°C) or vacuum is too strong, the material may lose HCl gas, partially reverting to the monohydrochloride form.
-
The Detection: Standard HPLC will not detect this (the organic part is identical).
-
The Fix: You must perform Silver Nitrate Titration or Ion Chromatography for Chloride content.[2]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][7][8] Provides the global regulatory framework for validating the HPLC methods described above.
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][2][9] Establishes the requirements for metrological traceability and the distinction between quantitative and qualitative standards.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13465099: 3-(aminomethyl)-5-chloroaniline dihydrochloride.[1][2] (Note: Isomeric reference for structure verification).
-
European Medicines Agency (EMA).Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.
Sources
- 1. PubChemLite - 3-(aminomethyl)-5-chloroaniline dihydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of 2-(Aminomethyl)-5-chloroaniline Isomers
For researchers, scientists, and professionals in drug development, the effective separation and analysis of isomeric impurities are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). 2-(Aminomethyl)-5-chloroaniline is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis can often lead to the formation of positional isomers, which possess nearly identical physicochemical properties, making their separation a significant analytical challenge. This guide provides an in-depth comparison of chromatographic techniques for the separation of 2-(Aminomethyl)-5-chloroaniline and its isomers, supported by experimental data and protocols to aid in method development and optimization.
The Challenge of Isomer Separation
Positional isomers, such as the different arrangements of the aminomethyl and chloro groups on the aniline ring, often exhibit very similar polarity, pKa, and molecular weight.[1] This similarity means that achieving baseline separation requires highly selective chromatographic systems. The primary challenge lies in exploiting the subtle differences in their molecular structure and electronic distribution to effect a differential partitioning between the stationary and mobile phases.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic technique is paramount for the successful resolution of 2-(Aminomethyl)-5-chloroaniline isomers. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for this application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and is often the first choice for separating aniline derivatives.[2]
a) Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity.[2] Given the presence of a benzene ring, 2-(Aminomethyl)-5-chloroaniline and its isomers will have some retention on a nonpolar stationary phase like C18.
-
Mechanism and Rationale : In RP-HPLC, a nonpolar stationary phase (e.g., octadecyl-silane, C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2] The separation of aniline isomers is achieved by carefully manipulating the mobile phase composition to exploit minor differences in their hydrophobicity. The presence of two basic amino groups in 2-(Aminomethyl)-5-chloroaniline means their ionization state is highly dependent on the mobile phase pH. Operating at a controlled pH with a buffer is crucial for reproducible retention times and peak shapes.
-
Expert Insight : For basic compounds like anilines, peak tailing can be a significant issue due to strong interactions with residual acidic silanol groups on the silica-based stationary phase. Using a modern, end-capped C18 column or a specialized column with low silanol activity is highly recommended to mitigate this effect.[3] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak symmetry.
b) Chiral Stationary Phases (CSPs) for Achiral Separations
While CSPs are designed for separating enantiomers, they can also exhibit unique selectivity for positional isomers.[4] This is because the complex, three-dimensional structure of a CSP can interact differently with the subtle geometric variations of achiral isomers.
-
Mechanism and Rationale : Crown ether-based CSPs, for example, have been shown to separate chloroaniline isomers.[5] The separation mechanism involves interactions, such as hydrogen bonding, between the ammonium ion of the protonated aniline and the oxygen atoms within the crown ether cavity. The position of the substituents on the aniline ring affects how well the molecule can fit into and interact with the chiral selector, leading to differential retention.[5]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For aniline derivatives, its application can be limited by their polarity and relatively low volatility.
-
Mechanism and Rationale : In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase. The high polarity of the amino groups in 2-(Aminomethyl)-5-chloroaniline can lead to poor peak shape and adsorption on the column. To overcome this, derivatization is often necessary.[6][7] Converting the primary amino groups to less polar derivatives, such as trifluoroacetyl amides, increases their volatility and reduces interactions with the stationary phase, resulting in sharper peaks and better resolution.[7]
-
Expert Insight : The choice of stationary phase is critical. For separating isomers of chloroanilines, various stationary phases, including those containing heteroaromatic compounds, have been shown to be effective.[8] A mid-to-high polarity column would be a logical starting point for separating derivatized isomers of 2-(Aminomethyl)-5-chloroaniline.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[9] It has gained popularity as a "green" alternative to normal-phase HPLC and offers very fast and efficient separations.[10]
-
Mechanism and Rationale : SFC provides unique selectivity and is particularly well-suited for the separation of isomers.[11] The mobile phase, typically supercritical CO2 mixed with a small amount of a polar modifier like methanol, has low viscosity and high diffusivity, which allows for rapid separations without a significant loss in efficiency.[12] The separation of aniline isomers in SFC is influenced by a combination of partitioning and adsorption mechanisms, which can be fine-tuned by adjusting the modifier percentage, pressure, and temperature.
-
Expert Insight : SFC is an excellent tool for high-throughput screening of separation conditions due to its fast equilibration times. For polar analytes like 2-(Aminomethyl)-5-chloroaniline, a variety of stationary phases originally designed for HPLC can be screened in SFC to find the optimal selectivity for the isomeric separation.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each technique for the separation of 2-(Aminomethyl)-5-chloroaniline isomers, based on data for structurally related compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Resolution | Analysis Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| RP-HPLC | C18 (end-capped) | Acetonitrile/Water with Buffer (e.g., 0.1% Formic Acid) | Good to Excellent | 10-30 min | Moderate | Robust, widely available, good for polar compounds.[2] | Can have peak tailing for basic compounds, moderate solvent usage. |
| GC | Mid-to-High Polarity (e.g., WAX or phenyl-substituted) | Helium or Hydrogen | Good (with derivatization) | 5-20 min | Very Low | High efficiency, fast analysis. | Requires derivatization for polar amines, analyte must be thermally stable.[6] |
| SFC | Various (e.g., Diol, Amino, Chiral) | CO2 with Methanol Modifier | Excellent | < 10 min | Low | Fast, high efficiency, low organic solvent use, unique selectivity.[10][12] | Requires specialized equipment, may not be suitable for highly polar compounds without additives.[9] |
Experimental Protocols
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting and optimizing a chromatographic method for the separation of 2-(Aminomethyl)-5-chloroaniline isomers.
Caption: Workflow for chromatographic method selection for isomer separation.
Protocol 1: RP-HPLC Method for Isomer Separation
This protocol provides a starting point for developing a robust RP-HPLC method.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.[2]
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start with 10% B for 2 minutes.
-
Linear gradient from 10% to 70% B over 15 minutes.
-
Hold at 70% B for 3 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: SFC Method for Isomer Separation
This protocol outlines a general approach for SFC analysis.
-
Instrumentation:
-
SFC system equipped with a CO2 pump, modifier pump, autosampler, column manager, and a back-pressure regulator (BPR).
-
-
Column:
-
Select a column with good retention for polar compounds (e.g., a Diol or Amino-based column, 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40 °C
-
BPR Pressure: 150 bar
-
Detection: UV at 254 nm
-
Gradient Program:
-
Start with 5% B.
-
Linear gradient from 5% to 40% B over 8 minutes.
-
Hold at 40% B for 1 minute.
-
Return to 5% B and equilibrate for 2 minutes.
-
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
Conclusion
The separation of 2-(Aminomethyl)-5-chloroaniline isomers requires a high-resolution chromatographic technique that can exploit subtle differences in their molecular properties. While RP-HPLC provides a robust and accessible starting point, modern techniques like SFC often deliver superior performance in terms of speed and efficiency. SFC, in particular, should be strongly considered for its unique selectivity and green credentials. For GC analysis, derivatization is a mandatory step to ensure good chromatography. The choice of method will ultimately depend on the specific isomers present, the required level of resolution, and the available instrumentation. The protocols and comparative data in this guide serve as a comprehensive resource for developing and validating a suitable analytical method for these challenging separations.
References
-
BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from BenchChem website.[2]
-
Taylor & Francis Online. (2007, February 6). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column.[13]
-
PubMed. (2009, October 9). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry.[11]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column.[5]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.[3]
-
ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.[14]
-
ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1).[15]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.[9]
-
International Journal of Novel Research and Development. (2025, February). Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations.[10]
-
MDPI. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.[4]
-
Aaronchem. (n.d.). 2-(Aminomethyl)-5-chloroaniline.[16]
-
PubChem. (n.d.). 2-Chloro-5-methylaniline.[17]
-
PubChem. (n.d.). 3-(Aminomethyl)-5-chloroaniline.[18]
-
Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY.[19]
-
PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.[6]
-
MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.[12]
-
PMC. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.[20]
-
EPA. (2025, October 15). 2-(2-Aminophenoxy)-5-chloroaniline Properties.[21]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[22]
-
Wikipedia. (n.d.). Chiral analysis.[23]
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation.[7]
-
Analyst (RSC Publishing). (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds.[8]
-
Scholars' Mine. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.[24]
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.[25]
-
Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
-
BenchChem. (2025, December). A Guide to the Comparative Analysis of 2-(Azepan-1-yl)-5-chloroaniline and Other Chloroanilines.[26]
-
PubChem. (n.d.). 5-Chloro-2-methoxyaniline.[27]
-
YouTube. (2023, December 31). Constitutional Isomers of C5H11Cl and Isomerism Possible Among Them.[1]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 17. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-(Aminomethyl)-5-chloroaniline | C7H9ClN2 | CID 13465099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CompTox Chemicals Dashboard [comptox.epa.gov]
- 22. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 23. Chiral analysis - Wikipedia [en.wikipedia.org]
- 24. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 25. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: PPE & Operational Safety for 2-(Aminomethyl)-5-chloroaniline Dihydrochloride
Executive Safety Assessment
Compound Identity: 2-(Aminomethyl)-5-chloroaniline dihydrochloride (Analogous CAS: 108047-39-8 for free base) Physical State: Hygroscopic solid / Crystalline powder.
Handling this compound requires a dual-threat mitigation strategy. As a halogenated aniline derivative , it carries the systemic risk of methemoglobinemia (cyanosis) via skin absorption and inhalation. Simultaneously, the dihydrochloride salt form renders the dust acidic and corrosive to mucous membranes upon contact with moisture.
Critical Hazard Profile:
-
Acute Toxicity (Dermal/Inhalation): High. Rapid absorption through intact skin.
-
Specific Target Organ Toxicity (STOT): Blood (Methemoglobin formation).
-
Corrosivity: Eye damage and respiratory tract irritation due to HCl hydrolysis.
-
Sensitization: Potential skin sensitizer (benzylamine moiety).[1]
Hierarchy of Controls & Engineering
Before deploying PPE, the following engineering controls are mandatory :
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure operating at a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The dihydrochloride salt is prone to static charge, leading to "flying dust" which circumvents standard airflow capture.
-
Decontamination Zone: Establish a "wet wipe" zone at the hood sash boundary to clean containers before removing them from containment.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot verify the integrity of a PPE item (e.g., glove pinhole check), the protocol is void.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Primary) | Nitrile (Accelerator-Free) | Spec: Minimum 5 mil (0.12 mm) thickness.Why: Protects against incidental solid contact. Accelerator-free reduces contact dermatitis risk. |
| Hand Protection (Secondary) | Laminate (Silver Shield/4H) | Spec: Worn under outer nitrile if dissolving in organic solvents (e.g., DMSO, DCM).Why: Chloroanilines permeate nitrile rapidly in solution. Laminate provides >4hr breakthrough time. |
| Respiratory | N95 / P100 (Valved) | Spec: NIOSH-approved.[2] Fit-test required.Why: Only acceptable inside a fume hood as backup. If handling >10g outside containment, a PAPR is required. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ Indirect Vent.Why: Safety glasses are insufficient. Hydrolysis of the salt in the eye causes immediate acid burns. |
| Body | Tyvek® 400 (or equivalent) | Spec: Disposable lab coat with elastic cuffs.Why: Cotton coats absorb toxic dusts, creating a secondary exposure source in the office/breakroom. |
Operational Protocols
A. The "Double-Donning" Workflow
Handling toxic salts requires a specific donning sequence to prevent cross-contamination during the experiment.
Figure 1: The "Double-Donning" sequence ensures no skin is exposed at the wrist, the most common point of contamination.
B. Weighing & Transfer Protocol
Objective: Transfer solid without generating aerosolized dust.
-
Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the hood.
-
Anti-Static Measure: Discharge the spatula and the receiving vessel with an anti-static gun. Chloroaniline salts are often "sticky" due to static.
-
Transfer:
-
Do NOT dump powder. Use a micro-spatula to gently tap solid into the vessel.
-
Self-Validation: If you see dust floating in the light beam of the hood, your technique is too aggressive. Stop and let dust settle.
-
-
Solubilization (The Critical Step):
-
Add solvent slowly. The HCl salt may release heat (exothermic) or gas (if reacting with carbonates/bases).
-
Warning: Do not use bleach (Hypochlorite) to clean glassware containing this compound immediately. It can form chloroamines (toxic gas). Use simple soapy water first.
-
C. Doffing & Waste Disposal
The Risk: Most exposures occur after the experiment when removing contaminated PPE.
-
Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste immediately.
-
Container Wipe-Down: Wipe the exterior of your closed reaction vessel with a solvent-dampened Kimwipe before removing it from the hood.
-
Waste Segregation:
-
Solid Waste: Label as "Toxic Solid - Halogenated Amine Salt".
-
Liquid Waste: Segregate into "Halogenated Organic" stream. Do not mix with oxidizers.
-
Emergency Response: Spill Logic
In the event of a powder spill (>500 mg) outside the hood, follow this logic to prevent area contamination.
Figure 2: Decision logic for spill response. Note that dry sweeping is strictly prohibited as it aerosolizes the toxic salt.
References & Authority
-
National Institutes of Health (PubChem). 5-Chloro-2-methylaniline (Analogous Structure Safety Data). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Chloroaniline Hydrochloride (Functional Group Analog). Retrieved from
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline & Chloroanilines. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 2-(Aminomethyl)-4-chloroaniline (Isomer Data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
